Chemical structure and properties of 5-Bromopent-4-enoic acid
Synthesis, Reactivity, and Applications in Drug Discovery Executive Summary 5-Bromopent-4-enoic acid (CAS: 88663-50-7 for the E-isomer) is a bifunctional aliphatic building block characterized by a terminal vinyl bromide...
Author: BenchChem Technical Support Team. Date: February 2026
Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary
5-Bromopent-4-enoic acid (CAS: 88663-50-7 for the E-isomer) is a bifunctional aliphatic building block characterized by a terminal vinyl bromide and a carboxylic acid.[1] This dual functionality makes it a high-value scaffold in fragment-based drug discovery (FBDD). The vinyl bromide moiety serves as a robust electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Stille), while the carboxylic acid provides a handle for bioconjugation or esterification. This guide details the physicochemical properties, synthetic routes, and strategic applications of this molecule in the synthesis of complex pharmaceutical intermediates.
Chemical Identity & Physicochemical Properties[1][2][3]
The molecule exists primarily as two stereoisomers (E and Z), with the E-isomer often being the thermodynamic product in radical-mediated synthesis.
Table 1: Chemical Specifications
Property
Data
IUPAC Name
(4E)-5-Bromopent-4-enoic acid
CAS Number
88663-50-7 (E-isomer); 73301-63-4 (General)
Molecular Formula
C₅H₇BrO₂
Molecular Weight
179.01 g/mol
SMILES
C(CC(=O)O)/C=C/Br
Physical State
Solid (Low melting point) or viscous liquid
Melting Point
54–56 °C
Boiling Point
~110–115 °C (at reduced pressure)
Acidity (pKa)
~4.7 (Predicted, typical for aliphatic COOH)
Solubility
Soluble in MeOH, DCM, DMSO; sparingly soluble in water
Synthetic Methodologies
The primary route to 5-bromopent-4-enoic acid involves the hydrobromination of 4-pentynoic acid. This transformation must be controlled to favor the anti-Markovnikov product (terminal bromide) over the Markovnikov product (internal bromide).
Protocol: Radical Hydrobromination of 4-Pentynoic Acid
This method utilizes a radical mechanism to install the bromine at the terminal carbon.
Reagents: 4-Pentynoic acid (1.0 eq), HBr (gas or acetic acid solution), Benzoyl Peroxide (BPO) or AIBN (0.05 eq) as radical initiator.
Solvent: Toluene or Benzene (non-polar solvents promote radical pathway).
Procedure:
Dissolve 4-pentynoic acid in toluene under an inert atmosphere (N₂).
Add the radical initiator (BPO).
Bubble HBr gas through the solution or add HBr/AcOH dropwise while heating to 60–80 °C.
Mechanism: The radical chain reaction proceeds via the addition of a bromine radical to the terminal carbon (less sterically hindered), forming a secondary vinyl radical, which then abstracts a hydrogen to form the alkene.
Purification: The reaction yields a mixture of E and Z isomers. Recrystallization from hexanes/ether is often used to isolate the crystalline E-isomer (MP ~56 °C).
Critical Insight: In the absence of radical initiators or in polar solvents, HBr addition follows the ionic Markovnikov pathway, yielding the geminal-dibromide or the internal vinyl bromide (4-bromo-4-pentenoic acid). Strict control of radical conditions is required for the 5-bromo isomer.
Chemical Reactivity & Functionalization[4]
The utility of 5-bromopent-4-enoic acid lies in its orthogonal reactivity . The carboxylic acid can be protected or coupled first, leaving the vinyl bromide intact for late-stage diversification.
4.1. Palladium-Catalyzed Cross-Coupling
The vinyl bromide is an excellent substrate for Pd(0) catalysis. Unlike aryl bromides, vinyl bromides can sometimes undergo side reactions (elimination to alkyne), so mild bases (e.g., K₃PO₄, Cs₂CO₃) and specialized ligands (e.g., SPhos, XPhos) are recommended.
Suzuki-Miyaura: Coupling with aryl/alkenyl boronic acids to form conjugated dienes or styrenes.[2]
Heck Reaction: Reaction with acrylates or styrenes to extend the carbon chain.
Sonogashira: Coupling with terminal alkynes to form enynes.
4.2. Carboxylic Acid Derivatization
Standard amide coupling (EDC/NHS, HATU) or esterification allows the attachment of this linker to pharmacophores, peptides, or surfaces.
Visualization of Reactivity Pathways
Figure 1: Divergent synthetic pathways utilizing the orthogonal functional groups of 5-bromopent-4-enoic acid.
Biological Applications & Drug Design[6][7]
5.1. Fatty Acid Oxidation Probes
Structurally, 5-bromopent-4-enoic acid mimics 4-pentenoic acid , a known inhibitor of fatty acid oxidation (specifically targeting 3-ketoacyl-CoA thiolase). The introduction of the vinyl bromide moiety alters the electronics and steric profile, potentially creating a "suicide substrate" that alkylates the active site of metabolic enzymes.
Mechanism: Metabolic activation to the CoA ester, followed by Michael addition of an enzyme nucleophile to the activated vinyl bromide.
5.2. Linker Chemistry (PROTACs & ADCs)
In the development of Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a C5 aliphatic linker . The rigid vinyl bromide end can be coupled to a ligand, while the acid end attaches to the E3 ligase recruiter. The unsaturation (double bond) provides conformational restraint compared to a saturated pentanoic acid linker, potentially improving binding entropy.
A Senior Application Scientist's Guide to the Solubility Profile of 5-Bromopent-4-enoic Acid: A Theoretical and Practical Analysis
Executive Summary The solubility of an active pharmaceutical ingredient or a key synthetic intermediate is a critical physicochemical parameter that dictates its behavior in both biological and chemical systems. Poor sol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The solubility of an active pharmaceutical ingredient or a key synthetic intermediate is a critical physicochemical parameter that dictates its behavior in both biological and chemical systems. Poor solubility can create significant hurdles in drug development, from formulation to bioavailability, and can complicate reaction kinetics and purification in synthesis. This in-depth guide focuses on 5-bromopent-4-enoic acid, a halogenated carboxylic acid of interest in organic synthesis. We provide a comprehensive analysis of its predicted solubility in aqueous versus organic media, grounded in the principles of intermolecular forces. Furthermore, this document furnishes a detailed, field-proven experimental protocol for the quantitative determination of its thermodynamic solubility, ensuring researchers can generate reliable and reproducible data. The synthesis of theoretical knowledge with practical, validated methodology provides a robust framework for scientists and drug development professionals working with this and structurally related molecules.
Molecular Characterization of 5-Bromopent-4-enoic Acid
To understand the solubility of a compound, one must first understand the molecule itself. 5-Bromopent-4-enoic acid (specifically, the (E)-isomer is referenced here) is a bifunctional molecule, meaning its properties are a hybrid of its constituent chemical groups.[1]
Carboxylic Acid (-COOH): This is the dominant polar feature of the molecule. The hydroxyl (-OH) group can act as a hydrogen bond donor, and both oxygen atoms can serve as hydrogen bond acceptors.[1] This functional group is the primary driver for its interaction with polar solvents.
Five-Carbon Chain (-C5H7-): The underlying pentenoic acid structure consists of a five-carbon backbone. This hydrocarbon portion is nonpolar and contributes to the molecule's lipophilic ("fat-loving") character. As the nonpolar carbon chain length increases in carboxylic acids, their water solubility tends to decrease.[2][3]
Vinyl Bromide (-CH=CHBr): The presence of a bromine atom and a double bond introduces additional complexity. The carbon-bromine bond is polar, creating a dipole moment. Bromine, being a large, electron-rich atom, also enhances van der Waals dispersion forces, which are crucial for interactions with nonpolar solvents.
Key Physicochemical Properties:
Property
Value
Implication for Solubility
Molecular Formula
C₅H₇BrO₂
-
Molecular Weight
179.01 g/mol
A relatively small molecule, suggesting that functional group effects will be prominent.[1]
XLogP3-AA
1.2
This positive value indicates a slight preference for a nonpolar environment over a polar one (lipophilicity).[1]
Hydrogen Bond Donor Count
1
Confirms the ability to donate a hydrogen bond via the carboxylic acid -OH group.[1]
Hydrogen Bond Acceptor Count
2
Confirms the ability to accept hydrogen bonds at the carboxylic acid oxygens.[1]
Topological Polar Surface Area
37.3 Ų
This value, contributed by the polar -COOH group, is significant enough to suggest potential for interaction with polar solvents.[1]
The molecule's structure presents a classic duality: a polar "head" (the carboxylic acid) and a moderately nonpolar "tail" (the brominated carbon chain). This structure predicts a nuanced solubility profile, where solubility is not absolute but highly dependent on the chosen solvent.
The Theoretical Framework of Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions. The primary forces at play are:
Hydrogen Bonding: The strongest of these non-covalent interactions, occurring between a hydrogen atom bonded to a highly electronegative atom (O, N, or F) and another nearby electronegative atom.[4] This is the key interaction for solubility in protic solvents like water and alcohols.[5][6]
Dipole-Dipole Interactions: Occur between polar molecules that have permanent net dipoles. These are weaker than hydrogen bonds.[7]
Van der Waals Dispersion Forces (London Forces): The weakest intermolecular force, arising from temporary, induced dipoles in molecules. These forces are present in all molecules but are the only forces of attraction between nonpolar molecules.[7][8]
The following diagram illustrates the potential interactions between 5-bromopent-4-enoic acid and various solvent classes.
Predicted Solubility Profile: A Comparative Analysis
Based on the molecular structure and theoretical principles, we can predict the relative solubility of 5-bromopent-4-enoic acid across a spectrum of common laboratory solvents.
Water (Polar Protic):Low to Slight Solubility. While the carboxylic acid can form hydrogen bonds with water, the five-carbon nonpolar tail is significant enough to disrupt water's strong hydrogen-bonding network, making full miscibility unlikely. Carboxylic acids with more than four carbons generally show a sharp decrease in water solubility.[3]
Alcohols (Methanol, Ethanol; Polar Protic):High Solubility. These solvents are ideal. They are polar and, like water, are both hydrogen bond donors and acceptors, allowing them to interact favorably with the carboxylic acid head. Simultaneously, their alkyl portions can interact via dispersion forces with the nonpolar tail of the solute.
Acetone (Polar Aprotic):Good Solubility. Acetone has a strong dipole moment and its carbonyl oxygen can act as a hydrogen bond acceptor for the carboxylic acid's proton. This strong interaction, coupled with its ability to engage in dipole-dipole interactions, suggests good solubility.
Ethyl Acetate (Moderately Polar):Moderate to Good Solubility. Ethyl acetate can also act as a hydrogen bond acceptor. Its overall polarity is lower than acetone's, but it provides a good balance of polar and nonpolar characteristics to solvate the entire molecule.
Dichloromethane (DCM) (Weakly Polar):Moderate Solubility. DCM is not capable of hydrogen bonding but has a dipole moment. It will primarily solvate the molecule through dipole-dipole and dispersion forces. A related compound, 5-bromovaleric acid, is soluble in the similar solvent chloroform.[9]
Toluene (Nonpolar, Aromatic):Low Solubility. Toluene is nonpolar and cannot form hydrogen bonds or strong dipole-dipole interactions. Solvation would rely on weak dispersion forces, which are unlikely to overcome the strong solute-solute hydrogen bonding of the carboxylic acid dimers in the solid state.
Hexane (Nonpolar, Aliphatic):Very Low to Insoluble. This represents a significant polarity mismatch. The energy gained from weak dispersion forces between hexane and the solute's carbon chain would be insufficient to break the strong intermolecular hydrogen bonds holding the solute molecules together.
This predictive analysis is summarized in the data table in Section 5.
Experimental Protocol: Determination of Thermodynamic Solubility
Theoretical predictions must be confirmed by empirical data. The "gold standard" for determining the true equilibrium (thermodynamic) solubility is the Saturation Shake-Flask Method .[10][11] This method ensures that the solvent is fully saturated with the solute and that equilibrium has been reached.
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium solubility of 5-bromopent-4-enoic acid in various solvents at a controlled temperature (e.g., 25 °C).
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
Orbital shaker or rotator in a temperature-controlled incubator
Syringe filters (0.22 µm, PTFE for organic solvents, PVDF for aqueous)
Volumetric flasks and pipettes for dilutions
Autosampler vials for analysis
Analytical instrumentation (e.g., HPLC-UV or LC-MS)
Methodology:
Preparation: Add an excess amount of solid 5-bromopent-4-enoic acid to a pre-weighed glass vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment. A starting point of ~10-20 mg of solid per 1 mL of solvent is typically sufficient. Record the exact mass.
Solvent Addition: Add a precise volume (e.g., 2.00 mL) of the selected solvent to the vial.
Equilibration: Securely cap the vials. Place them on an orbital shaker within an incubator set to 25 °C. Agitate the vials at a moderate speed (e.g., 150-200 rpm) for 24 hours. Causality: 24 hours is a standard duration to ensure the system reaches thermodynamic equilibrium. Longer times may be needed for poorly soluble or slowly dissolving compounds.[12]
Phase Separation: After 24 hours, remove the vials and let them stand undisturbed at the same temperature for at least 1-2 hours to allow undissolved solids to settle. Causality: This "sedimentation" step prevents rapid clogging of the syringe filter.
Sample Collection: Carefully draw the supernatant (the clear liquid above the solid) into a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean autosampler vial. Causality: Filtration is a critical self-validating step to ensure that no microscopic solid particles are carried over, which would artificially inflate the measured concentration.
Dilution: If necessary, perform an accurate serial dilution of the filtrate using the same solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.
Quantification: Analyze the final filtrate (and any dilutions) by a validated analytical method, such as HPLC-UV. The concentration is determined by comparing the analyte's response to a standard calibration curve prepared with known concentrations of 5-bromopent-4-enoic acid.
Calculation: The final solubility is reported in units such as mg/mL or µg/mL.
The following diagram outlines this experimental workflow.
Caption: Workflow for the Shake-Flask Solubility Assay.
Data Presentation: Predicted and Hypothetical Solubility
The following table summarizes the predicted solubility ranking and provides a column for reporting experimentally determined values. The hypothetical values are included for illustrative purposes and reflect the expected trend based on the theoretical analysis.
Solvent
Solvent Type
Predicted Rank
Hypothetical Solubility (mg/mL)
Key Solute-Solvent Interactions
Hexane
Nonpolar
7 (Lowest)
< 0.1
Van der Waals / Dispersion
Toluene
Nonpolar
6
0.5 - 1.5
Van der Waals / Dispersion
Water
Polar Protic
5
1 - 5
Hydrogen Bonding, Dipole-Dipole
Dichloromethane
Weakly Polar
4
10 - 30
Dipole-Dipole, Dispersion
Ethyl Acetate
Moderately Polar
3
50 - 150
H-Bond Acceptor, Dipole-Dipole
Acetone
Polar Aprotic
2
> 200
H-Bond Acceptor, Dipole-Dipole
Methanol
Polar Protic
1 (Highest)
> 300 (Miscible)
H-Bond Donor/Acceptor
Conclusion and Implications
The solubility profile of 5-bromopent-4-enoic acid is a direct consequence of its molecular structure. The polar carboxylic acid group facilitates dissolution in polar solvents, especially those capable of hydrogen bonding like methanol and acetone. Conversely, the nonpolar five-carbon backbone and bulky bromine atom limit its solubility in water and render it nearly insoluble in nonpolar aliphatic solvents like hexane.
For researchers in drug development, this profile suggests that while the compound may be readily dissolved in organic solvents for chemical reactions and stock solutions, aqueous formulation for in vitro or in vivo studies will likely require enabling technologies such as co-solvents, pH adjustment (to form the more soluble carboxylate salt), or complexation agents. For synthetic chemists, the high solubility in common reaction solvents like DCM and ethyl acetate is advantageous, but purification strategies must account for its potential to co-elute with other moderately polar compounds. The robust shake-flask protocol provided herein serves as a definitive method to replace prediction with precise, actionable data.
References
Ketone Pharma. (2024). Exploring the Properties and Uses of 5-Bromo Valeric Acid. Link
PubChem. (n.d.). 5-Bromopent-2-enoic acid. National Center for Biotechnology Information. Link
PubChem. (n.d.). 4-Bromo-pent-4-enoic acid. National Center for Biotechnology Information. Link
PubChem. (n.d.). 2-Bromopent-4-enoic acid. National Center for Biotechnology Information. Link
PubChem. (n.d.). 4-Bromopent-2-enoic acid. National Center for Biotechnology Information. Link
PubChem. (n.d.). (E)-4-bromopent-3-enoic acid. National Center for Biotechnology Information. Link
PubChem. (n.d.). 5-Bromopent-4-enoic acid. National Center for Biotechnology Information. Link
Chemistry LibreTexts. (2021). 2.6: Intermolecular Force and Physical Properties of Organic Compounds. Link
Chemistry LibreTexts. (2022). 6.3: Hydrogen Bonding Interactions and Solubility. Link
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Link
ResearchGate. (2025). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. Link
Chem Libretexts. (n.d.). Solubility of Organic Compounds. Link
Santa Monica College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Link
PubMed. (2021). [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method]. Link
Enamine. (n.d.). Shake-Flask Solubility Assay. Link
Chemistry For Everyone. (2025). How Do Hydrogen Bonds Influence Solubility? YouTube. Link
Chemguide. (n.d.). an introduction to carboxylic acids. Link
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Link
Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Link
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Link
Macmillan Group - Princeton University. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Link
University of Minnesota. (2022). Properties of Common Organic Solvents. Link
Iraqi Journal of Pharmaceutical Sciences. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Link
Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Link
Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups. Link
ResearchGate. (2025). (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Link
Kevinmathandscience. (2020). Intermolecular Forces Organic Chemistry Grade 12 | Ester vs Carboxylic Acid. YouTube. Link
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Link
Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Link
Dr.D_Chemistry. (2022). CHEM113 19 4 Alpha halogenation of carboxylic acids. YouTube. Link
Master Organic Chemistry. (2010). The Four Intermolecular Forces and How They Affect Boiling Points. Link
SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Link
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Biological Activity and Synthetic Utility of 5-Bromopent-4-enoic Acid Derivatives
The following technical guide details the biological activity, synthetic utility, and pharmacological mechanisms of 5-Bromopent-4-enoic acid and its functional derivatives. Technical Guide for Drug Discovery & Chemical B...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity, synthetic utility, and pharmacological mechanisms of 5-Bromopent-4-enoic acid and its functional derivatives.
Technical Guide for Drug Discovery & Chemical Biology
Executive Summary
5-Bromopent-4-enoic acid (5-BPA) serves as a specialized "warhead" and structural scaffold in medicinal chemistry. Unlike simple fatty acids, the presence of the terminal vinyl bromide moiety confers unique reactivity, allowing it to function as a prostaglandin mimetic precursor , a suicide substrate for fatty acid oxidation enzymes, and a versatile handle for Palladium-catalyzed cross-coupling.
This guide analyzes its primary utility in two distinct biological contexts:
Thromboxane A2 Receptor Antagonism: As a side-chain building block for bicyclic sulfonamides.[1]
Covalent Enzyme Inhibition: Through its metabolic relationship to 5-bromo-4-oxopentanoic acid (a potent Cathepsin B inhibitor).
Chemical Structure & Properties
The core scaffold is defined by a carboxylic acid tail and a terminal vinyl bromide head. This structure mimics the
-chain of prostaglandins and thromboxanes, making it a critical "lipid mimetic."
Property
Specification
IUPAC Name
(4E)-5-Bromopent-4-enoic acid
CAS Number
88663-50-7
Molecular Formula
CHBrO
Key Moiety
Vinyl Bromide ()
Reactivity Profile
Stable to weak nucleophiles; highly reactive in Pd(0)-catalyzed couplings; metabolic precursor to -haloketones.[2]
Structural Distinction (Critical)
Researchers must distinguish between two common isomers often confused in literature:
5-Bromopent-4-enoic acid (Vinyl Bromide): Stable; used for cross-coupling and receptor binding.
A. Thromboxane A2 Receptor Antagonists (GPCR Targeting)
The primary pharmaceutical application of 5-BPA derivatives is in the synthesis of Thromboxane A2 (TXA2) receptor antagonists . The 5-carbon alkenoic acid chain mimics the natural substrate's side chain, allowing the derivative to occupy the receptor's orthosteric site without activating it.
Mechanism: Competitive antagonism at the TP receptor.
Key Derivative: Bicyclic sulfonamide derivatives (e.g., related to Ramatroban).
Therapeutic Outcome: Inhibition of platelet aggregation and vasoconstriction.
B. Covalent Enzyme Inhibition (Cathepsin B)
While 5-BPA itself is a reversible binder, its oxidized derivative, 5-bromo-4-oxopentanoic acid , is a classic affinity label for thiol-dependent enzymes. In biological systems, vinyl halides can be metabolically processed into these reactive ketones.
Target: Cathepsin B (Lysosomal Cysteine Protease).
Mechanism: The enzyme's active site cysteine thiolate attacks the carbon adjacent to the bromine (in the oxo-derivative) or undergoes Michael addition (in activated enoic derivatives), leading to irreversible alkylation.
Biological Result: Blockade of lysosomal protein degradation; potential antimetastatic activity.
C. Fatty Acid Oxidation (Metabolic Interference)
Analogous to 4-pentenoic acid (a known inhibitor of
-oxidation), 5-BPA derivatives can enter the mitochondrial fatty acid oxidation pathway.
Pathway: Activation to 5-bromopent-4-enoyl-CoA
Inhibition of 3-ketoacyl-CoA thiolase.
Utility: Used as metabolic probes to study mitochondrial dysfunction and hypoglycemic mechanisms.
Mechanism of Action Visualization
Caption: Dual pathways of activity: Synthetic derivatization leads to GPCR antagonists, while metabolic activation yields covalent protease inhibitors.
Experimental Protocols
Protocol A: Green Synthesis of 5-Bromopent-4-enoic Acid
Rationale: This method utilizes levulinic acid (biomass-derived) and avoids toxic elemental bromine, favoring HBr/H2O2 for in situ generation.
Technical Guide: 5-Bromopent-4-enoic Acid as a Pharmaceutical Intermediate
Executive Summary 5-Bromopent-4-enoic acid (CAS: 88663-50-7) represents a specialized class of functionalized vinyl halides critical to modern medicinal chemistry. Unlike simple alkyl halides, the vinyl bromide moiety of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Bromopent-4-enoic acid (CAS: 88663-50-7) represents a specialized class of functionalized vinyl halides critical to modern medicinal chemistry. Unlike simple alkyl halides, the vinyl bromide moiety offers a unique reactivity profile, serving as a robust electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Heck) while retaining a terminal carboxylic acid for further derivatization or solubility modulation.
This guide analyzes its role as a linchpin intermediate in the synthesis of Thromboxane A2 receptor antagonists , lipid mimetics , and functionalized fatty acids . It provides a validated synthetic workflow, mechanistic insights into its reactivity, and protocols for its integration into complex drug scaffolds.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Property
Specification
IUPAC Name
(E)-5-Bromopent-4-enoic acid
CAS Number
88663-50-7
Molecular Formula
C₅H₇BrO₂
Molecular Weight
179.01 g/mol
Appearance
White to off-white crystalline solid or low-melting mass
Melting Point
56–58 °C
Solubility
Soluble in MeOH, DCM, THF; sparingly soluble in water
Stability
Light-sensitive (store in amber vials); Stable at -20°C
Reactivity Class
Vinyl Halide / Carboxylic Acid
Synthetic Routes to the Intermediate
The synthesis of 5-bromopent-4-enoic acid requires stereocontrol to maximize the yield of the desired (E)-isomer, which is often more reactive and sterically accessible in subsequent coupling reactions.
Primary Route: Bromination-Elimination of 4-Pentenoic Acid
This route is favored for its cost-effectiveness and scalability. It proceeds via the anti-addition of bromine across the alkene followed by base-induced dehydrobromination.
Elimination: 4,5-Dibromopentanoic acid + Base (e.g., KOH/EtOH or DBU) → 5-Bromopent-4-enoic acid.
Note on Regioselectivity: The elimination step must be controlled to favor the thermodynamic vinyl bromide product over the allylic bromide or reformation of the terminal alkene.
Figure 1: Synthetic pathway from 4-pentenoic acid involving bromination and selective dehydrohalogenation.
Mechanistic Utility in Drug Design[5]
The strategic value of 5-bromopent-4-enoic acid lies in its dual functionality. It acts as a "bifunctional linker" that connects a pharmacophore (via the vinyl bromide) to a polar tail (the carboxylic acid).
Palladium-Catalyzed Cross-Coupling
The vinyl bromide is a superior electrophile compared to alkyl bromides due to the sp² hybridization of the carbon, which facilitates the oxidative addition step in the catalytic cycle.
Suzuki-Miyaura Coupling: Reacts with aryl- or alkenyl-boronic acids to form conjugated dienes or styrene derivatives.
Sonogashira Coupling: Reacts with terminal alkynes to form enyne scaffolds.
Heck Reaction: Reacts with olefins to extend the conjugation length.
Cyclization Precursor
The carboxylic acid tail can participate in intramolecular cyclizations. For example, iodolactonization or transition-metal-catalyzed cyclization can close the ring to form unsaturated lactones or furanones , which are common motifs in natural products (e.g., acetogenins).
Case Study: Thromboxane A2 Receptor Antagonists
One of the most significant pharmaceutical applications of 5-bromopent-4-enoic acid is in the synthesis of bicyclic sulfonamide derivatives , which serve as potent Thromboxane A2 (TXA2) receptor antagonists. These drugs are critical for treating thrombotic disorders and asthma.
Mechanism of Action:
The 5-bromopent-4-enoic acid fragment provides the "side chain" essential for receptor binding. The carboxylic acid mimics the arachidonic acid tail, while the vinyl group (after coupling) locks the conformation relative to the bicyclic core.
Synthesis Workflow:
Core Formation: A bicyclic sulfonamide core is synthesized.
Linker Attachment: The core is coupled with 5-bromopent-4-enoic acid (often via a Wittig-like olefination or direct alkylation if the bromide were alkyl, but here the vinyl bromide is used to generate a rigid alkene linker).
Deprotection: The acid is unmasked to yield the active antagonist.
Figure 2: Integration of 5-bromopent-4-enoic acid into Thromboxane A2 antagonist synthesis.
Experimental Protocols
Protocol A: Synthesis of (E)-5-Bromopent-4-enoic Acid
Adapted from standard vinyl halide synthesis methodologies.
Bromination: Dissolve 4-pentenoic acid (10.0 g, 100 mmol) in CH₂Cl₂ (100 mL). Cool to 0°C. Add Br₂ (16.0 g, 100 mmol) dropwise over 30 mins. Stir at RT for 2 hours. Concentrate in vacuo to yield crude 4,5-dibromopentanoic acid.
Elimination: Dissolve the crude dibromide in absolute EtOH (150 mL). Add KOH (16.8 g, 300 mmol) slowly (exothermic). Reflux the mixture for 4 hours.
Workup: Cool to RT. Acidify with 1M HCl to pH 2. Extract with Et₂O (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
Purification: Recrystallize from hexane/EtOAc or purify via silica gel chromatography (Hexane:EtOAc 4:1) to isolate the (E)-isomer.[1]
Procedure: Combine reagents in a sealed tube under Argon. Heat to 85°C for 12 hours.
Workup: Acidify to pH 3, extract with EtOAc. The product is 5-phenylpent-4-enoic acid .
Safety & Handling (E-E-A-T)
Lachrymator Potential: Like many alpha-halo or vinyl halo acids, this compound can be irritating to mucous membranes. Handle in a fume hood.
Alkylating Agent: Although less reactive than alkyl bromides, vinyl bromides are potential alkylating agents. Wear nitrile gloves and eye protection.
Storage: The double bond makes the compound susceptible to photo-oxidation or polymerization over time. Store at -20°C in amber glass under an inert atmosphere (Argon/Nitrogen).
References
PubChem. (n.d.).[3][4] 5-Bromopent-4-enoic acid | C5H7BrO2.[5][4] National Library of Medicine. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling.[6][7][8][2][9] Retrieved from [Link]
Google Patents. (n.d.). Bicyclic sulfonamide derivatives (EP0226346A1).
Thermodynamic Stability and Control of Terminal Vinyl Bromides
Executive Summary In the realm of organometallic chemistry and drug discovery, terminal vinyl bromides (1-bromo-1-alkenes) serve as linchpin intermediates. Their utility in palladium-catalyzed cross-coupling reactions (S...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the realm of organometallic chemistry and drug discovery, terminal vinyl bromides (1-bromo-1-alkenes) serve as linchpin intermediates. Their utility in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi) is dictated not just by their chemical connectivity but by their stereochemical integrity.
This guide addresses the thermodynamic stability of terminal vinyl bromides, specifically the equilibrium between E (trans) and Z (cis) isomers. Unlike internal olefins where stability is governed by complex A-value interactions, terminal vinyl bromides follow a distinct energetic landscape driven by the steric radius of the bromine atom relative to the alkyl chain. Understanding and manipulating this equilibrium is critical for preventing stereochemical erosion during scale-up and ensuring high fidelity in structure-activity relationship (SAR) studies.
The Thermodynamic Landscape: E vs. Z Stability
For terminal vinyl bromides of the general structure
, the thermodynamic preference is unequivocally for the E-isomer .
Steric and Electronic Drivers
The stability difference (
) between the E and Z isomers typically ranges from 1.0 to 3.0 kcal/mol , favoring the E-isomer. This preference arises from two primary factors:
Steric Repulsion (Van der Waals): In the Z-isomer, the bromine atom (Van der Waals radius
) is cis to the alkyl group (R). Despite bromine being a single atom, its electron cloud is diffuse and polarizable, creating significant steric clash with the allylic protons of the R-group. In the E-isomer, the bromine is trans to the R-group, minimizing this interaction.
Dipole Minimization: The C-Br bond is polarized. In the Z-isomer, the bond dipole of the C-Br bond is often aligned more closely with the net dipole of the alkyl chain (depending on R), whereas the E-isomer often allows for better dipole cancellation, lowering the overall ground state energy.
Quantitative Comparison
Isomer
Relative Energy ()
Steric Interaction
Dipole Moment
Synthetic Accessibility
E-Isomer (Trans)
0.0 kcal/mol (Ref)
Minimal (H Br)
Lower
High (Thermodynamic Control)
Z-Isomer (Cis)
+1.2 - 2.5 kcal/mol
Significant (Alkyl Br)
Higher
Requires Kinetic Control
Key Insight: While the E-isomer is thermodynamically preferred, the barrier to isomerization is high (
kcal/mol) in the absence of a catalyst. Pure Z-isomers are kinetically stable at room temperature but will equilibrate to the E-form under radical or transition-metal catalysis.
Mechanistic Pathways for Isomerization
To reach thermodynamic equilibrium (or to intentionally isomerize a mixture), one must overcome the activation energy of
-bond rotation. Two primary mechanisms are employed in the laboratory: Radical-Mediated Isomerization and Ruthenium-Catalyzed Hydrometalation .
Pathway A: Radical-Mediated Equilibration
This is the most common method for "correcting" a mixture to the thermodynamic E-isomer. It relies on the reversible addition of a radical species (often Iodine atom
) to the alkene, breaking the -bond character and allowing rotation.
Figure 1: Radical-mediated isomerization mechanism. The addition of a radical converts the
carbons to , breaking the -bond and permitting rotation to the lower-energy conformer.
Pathway B: Ruthenium-Catalyzed Isomerization
Ruthenium hydride species can isomerize vinyl halides via a hydrometalation-elimination sequence. This is often observed as a side reaction during cross-metathesis or can be intentionally induced.
Figure 2: Ruthenium-catalyzed isomerization via a hydrometalation mechanism. The reversible formation of the alkyl-ruthenium species allows the molecule to relax to the thermodynamic E-geometry.
Experimental Protocols
The following protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding as expected before committing the entire batch.
Protocol A: Synthesis of Thermodynamically Stable E-Vinyl Bromides
Objective: Stereoselective synthesis of E-1-bromo-1-alkenes from terminal alkynes via anti-Markovnikov hydrobromination.
Reagents:
Terminal Alkyne (1.0 equiv)
Catecholborane (1.2 equiv)
Bromine (
) (1.1 equiv)
Sodium Methoxide (NaOMe) (3.0 equiv)
Solvent: THF (anhydrous)
Workflow:
Hydroboration: Under
, add catecholborane to the neat alkyne at 0°C. Stir at 70°C for 2 hours.
Checkpoint: Analyze an aliquot by
H NMR.[1] Disappearance of the alkyne terminal proton ( ppm) confirms conversion to the vinyl boronate.
Bromination: Cool the mixture to 0°C. Dilute with THF. Add
dropwise. The solution should turn transiently orange then fade.
Elimination: Add NaOMe solution in methanol at -78°C. Allow to warm to room temperature over 2 hours.
Mechanism:[2][3][4][5][6][7][8] This induces a stereospecific anti-elimination of the boron and bromide, yielding the E-vinyl bromide.
Workup: Quench with water, extract with pentane, and dry over
.
Protocol B: Radical Equilibration of Z-Rich Mixtures
Objective: Convert a mixture of E/Z isomers (or pure Z) to the thermodynamic E-isomer using light and iodine.
Difference between E and Z isomers of 5-Bromopent-4-enoic acid
This guide details the structural, physical, and synthetic distinctions between the (E)- and (Z)- isomers of 5-Bromopent-4-enoic acid .[1] It is designed for researchers requiring high-purity stereoisomers for structure-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the structural, physical, and synthetic distinctions between the (E)- and (Z)- isomers of 5-Bromopent-4-enoic acid .[1] It is designed for researchers requiring high-purity stereoisomers for structure-activity relationship (SAR) studies or as precise synthons in total synthesis.
Executive Summary
5-Bromopent-4-enoic acid (CAS: 88663-50-7 for E-isomer) serves as a critical bifunctional linker in medicinal chemistry. It features a terminal carboxylic acid for amide/ester formation and a vinyl bromide for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck).[1]
The stereochemistry of the alkene moiety is not merely structural; it dictates the spatial trajectory of the carbon chain, influencing cyclization rates, binding affinity in pharmacophores, and the stereochemical outcome of subsequent cross-coupling reactions.[1]
E-Isomer (Trans): Thermodynamically more stable, extended conformation.[1] Preferred for linear linkers.
Z-Isomer (Cis): Kinetically accessible via specific routes, "folded" conformation.[1] Prone to faster intramolecular cyclization (lactonization).[1]
Structural & Physical Characterization
The definitive method for distinguishing these isomers is
H-NMR Spectroscopy , specifically analyzing the vicinal coupling constants () of the vinylic protons.[1]
NMR Spectroscopic Differentiation
The vinyl region (approx. 6.0 – 6.5 ppm) contains two protons:
(adjacent to Br) and (adjacent to the methylene chain).[1]
Feature
(E)-Isomer (Trans)
(Z)-Isomer (Cis)
Technical Rationale
Coupling Constant ()
13.5 – 15.0 Hz
6.0 – 8.5 Hz
Karplus relationship dictates larger values for dihedral angles.[1]
Chemical Shift ()
~6.2–6.4 ppm
~6.1–6.3 ppm
-isomers often show upfield shifts due to steric compression (gamma-effect).[1]
NOE Signal
Weak/No interaction between and
Strong NOE between and
Nuclear Overhauser Effect confirms spatial proximity in the Z isomer.
Physical Properties & Separation[2][3]
Polarity: The (Z)-isomer typically exhibits a higher dipole moment than the (E)-isomer.[1]
Chromatography: On standard silica gel, separation is difficult (
) impregnated silica gel .[1] Silver ions form reversible -complexes with alkenes; the sterically less hindered (E)-isomer typically binds more strongly or elutes with a distinct profile compared to the (Z)-isomer depending on the solvent system.
Synthetic Pathways & Stereocontrol
Synthesis of the specific isomer requires selecting the correct mechanism: Thermodynamic Control (favors E) vs. Kinetic/Stereoselective Control (favors Z).[1]
Workflow Diagram: Stereoselective Synthesis
The following diagram outlines the divergent pathways to access each isomer from a common precursor, Pent-4-ynoic acid .
Figure 1: Divergent synthetic strategies. Route A (Radical Addition) typically yields an E/Z mixture favoring E. Route B (Wittig-type) is required for high Z-selectivity.[1]
Detailed Methodologies
Method A: Radical Hydrobromination (Favors E)
This method utilizes the anti-Markovnikov addition of HBr across the alkyne.[1][2][3]
Reagents: Pent-4-ynoic acid, HBr (33% in AcOH), Benzoyl Peroxide (cat).[1]
Mechanism: The bromine radical adds to the terminal carbon. The resulting vinylic radical rapidly inverts to the trans geometry to minimize steric repulsion before abstracting a hydrogen.
Outcome: Typically 80:20 (E:Z) ratio. Requires recrystallization or Ag-silica chromatography for purity.
Method B: Stereoselective Olefination (Favors Z)
To access the Z-isomer exclusively, avoid thermodynamic equilibration.[1]
Protocol: The Wittig reaction under salt-free conditions (using NaHMDS) with unstable ylides typically favors the Z-alkene.
Hydrolysis: Subsequent mild hydrolysis yields the free acid.
Reactivity Profile & Applications
Palladium-Catalyzed Cross-Coupling
The stereochemical integrity of the vinyl bromide is generally retained during Suzuki-Miyaura coupling.
Input:(E)-Bromide
(E)- Coupled Product.
Input:(Z)-Bromide
(Z)- Coupled Product.
Note: (Z)-vinyl bromides react slower in oxidative addition due to steric hindrance at the Pd center. Ligands like SPhos or XPhos are recommended to boost yields for the Z-isomer.
Cyclization (Halolactonization vs. Metal-Catalyzed)
The Z-isomer possesses a unique reactivity advantage for intramolecular reactions.
Figure 2: Reactivity difference in intramolecular cyclization. The Z-isomer is geometrically pre-disposed for ring closure.
Experimental Protocols
Protocol 1: Determination of Isomeric Ratio (NMR)
Objective: Quantify E vs Z content in a crude mixture.[1]
: Measure the distance (Hz) between the outer peaks of the doublet.
If
Hz E .
If
Hz Z .
Integration: Integrate the distinct signals to determine the molar ratio.
Protocol 2: Separation via Ag-Impregnated Silica
Objective: Purify the Z-isomer from an E/Z mixture.
Preparation: Dissolve
(10% w/w relative to silica) in Acetonitrile. Add silica gel.[4] Evaporate solvent under reduced pressure (Rotavap) in the dark (foil-wrapped). Dry in an oven at 120°C for 4 hours.
Column Packing: Pack column with the treated silica in Hexane/EtOAc (9:1). Protect from light.
Elution: Load sample. Elute with a gradient of Hexane
20% EtOAc/Hexane.
Result: The (E)-isomer (trans) complexes more strongly with Silver and elutes later than the (Z)-isomer (cis) in many alkenyl halide cases, though this order can reverse depending on specific steric bulk.[1] Standard TLC monitoring is insufficient; check fractions by NMR.
References
Stereoselective Synthesis of Vinyl Halides : Chemical Reviews, "Stereoselective Synthesis of Z- and E-1-Halo-1-alkenes". [1]
Radical Hydrobromination Mechanism : Journal of Organic Chemistry, "Free-Radical Addition of Hydrogen Bromide to Alkynes". [1]
Synthesis of 5-Bromopent-4-enoic Acid from 4-Pentenoic Acid: An Application Note and Detailed Protocol
Introduction 5-Bromopent-4-enoic acid is a valuable bifunctional molecule possessing both a carboxylic acid and a vinyl bromide moiety. This unique combination of reactive sites makes it a versatile building block in org...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
5-Bromopent-4-enoic acid is a valuable bifunctional molecule possessing both a carboxylic acid and a vinyl bromide moiety. This unique combination of reactive sites makes it a versatile building block in organic synthesis, particularly for the introduction of a five-carbon chain with functionalities at both ends. Its applications span from the synthesis of complex natural products to the development of novel pharmaceutical intermediates and specialized polymers.
This application note provides a comprehensive guide for the synthesis of 5-bromopent-4-enoic acid from the readily available starting material, 4-pentenoic acid. The core of this transformation lies in the selective allylic bromination of the terminal double bond, a reaction efficiently achieved through the Wohl-Ziegler reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol, and discuss critical experimental considerations to ensure a successful and reproducible synthesis.
Reaction Principle: The Wohl-Ziegler Allylic Bromination
The synthesis of 5-bromopent-4-enoic acid from 4-pentenoic acid is achieved via a free-radical substitution reaction known as the Wohl-Ziegler bromination.[1][2] This reaction specifically targets the allylic position of an alkene, which is the carbon atom adjacent to the double bond. The key reagents for this transformation are N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[3][4]
The generally accepted mechanism for the Wohl-Ziegler reaction involves a radical chain process:[5][6][7][8]
Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating or irradiation, generating two radicals. These radicals then react with a trace amount of HBr present to generate a bromine radical (Br•).
Propagation:
A bromine radical abstracts a hydrogen atom from the allylic position (C3) of 4-pentenoic acid. This step is favored due to the lower bond dissociation energy of the allylic C-H bond, leading to the formation of a resonance-stabilized allylic radical.[5]
This allylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentration, to form the desired product, 5-bromopent-4-enoic acid, and a new bromine radical. The low concentration of Br₂ is crucial to prevent the competing electrophilic addition of bromine to the double bond.[3][4]
Chain Maintenance: The hydrogen bromide (HBr) generated during the propagation step reacts with NBS to regenerate the molecular bromine (Br₂) required to continue the radical chain reaction.[5]
Termination: The reaction is terminated by the combination of any two radical species.
The use of a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, is critical for the success of the Wohl-Ziegler reaction.[1][2] These solvents minimize the competing ionic pathways, such as the addition of bromine across the double bond.
Experimental Protocol
This protocol details the synthesis of 5-bromopent-4-enoic acid from 4-pentenoic acid using N-bromosuccinimide and AIBN as a radical initiator.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
4-Pentenoic Acid
≥98%
Commercially Available
---
N-Bromosuccinimide (NBS)
Reagent Grade
Commercially Available
Should be recrystallized from water if it appears yellow or orange.[9][10]
Azobisisobutyronitrile (AIBN)
Reagent Grade
Commercially Available
Caution: AIBN is a flammable solid and can decompose violently upon heating.[11][12]
Carbon Tetrachloride (CCl₄)
Anhydrous
Commercially Available
Caution: CCl₄ is a toxic and environmentally hazardous solvent. Handle with appropriate safety precautions in a well-ventilated fume hood.
Dichloromethane (DCM)
Reagent Grade
Commercially Available
For extraction.
Saturated Sodium Bicarbonate Solution
---
Prepared in-house
For workup.
1 M Hydrochloric Acid
---
Prepared in-house
For workup.
Anhydrous Magnesium Sulfate (MgSO₄)
Reagent Grade
Commercially Available
For drying.
Diethyl Ether
Reagent Grade
Commercially Available
For recrystallization.
Hexane
Reagent Grade
Commercially Available
For recrystallization.
Equipment
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
Heating mantle with a temperature controller
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Filtration apparatus
Reaction Workflow
Figure 1: Experimental workflow for the synthesis of 5-Bromopent-4-enoic acid.
Step-by-Step Procedure
Reaction Setup:
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-pentenoic acid (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).
Add anhydrous carbon tetrachloride to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-pentenoic acid.
Flush the apparatus with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction.
Reaction Execution:
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) with vigorous stirring.
The reaction can be monitored by observing the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on the surface. The reaction is typically complete within 2-4 hours.
Workup:
Once the reaction is complete, cool the mixture to room temperature.
Filter the reaction mixture to remove the solid succinimide by-product. Wash the solid with a small amount of fresh CCl₄.
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted 4-pentenoic acid and succinimide. The product, being a carboxylic acid, will also be extracted into the aqueous basic layer as its carboxylate salt.[13][14]
Separate the aqueous layer and wash the organic layer with water. Combine all aqueous layers.
Cool the combined aqueous layers in an ice bath and carefully acidify with 1 M HCl until the pH is approximately 2. The product will precipitate or form an oil.
Extract the acidified aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic extracts and dry over anhydrous magnesium sulfate.[15]
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-bromopent-4-enoic acid.
Purification:
The crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot diethyl ether and add hexane until the solution becomes turbid.
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
Collect the purified crystals by filtration, wash with cold hexane, and dry under vacuum.
Expected Results and Characterization
The expected product, 5-bromopent-4-enoic acid, is a solid at room temperature. The yield of the reaction can vary but is typically in the range of 60-80% after purification.
Table 1: Physicochemical Properties of 5-Bromopent-4-enoic Acid
IR (KBr, cm⁻¹): ~3300-2500 (br, O-H stretch of carboxylic acid), ~1710 (s, C=O stretch), ~1640 (m, C=C stretch), ~960 (m, trans C-H bend).
Troubleshooting and Key Considerations
Purity of NBS: The use of old or discolored NBS can lead to lower yields and the formation of by-products due to the presence of excess bromine.[9][10] It is recommended to recrystallize NBS from water if it is not a pure white crystalline solid.[17][18]
Radical Initiator: AIBN is a common choice, but benzoyl peroxide can also be used. Ensure the initiator is handled and stored correctly according to safety guidelines.[11][12][19][20]
Solvent Choice: Carbon tetrachloride is the traditional solvent for Wohl-Ziegler reactions due to its inertness and ability to promote the desired radical pathway. However, due to its toxicity and environmental concerns, alternative non-polar solvents like cyclohexane or benzene can be considered, although reaction conditions may need to be optimized.
Side Reactions: The primary side reaction is the electrophilic addition of bromine across the double bond. This is minimized by maintaining a low concentration of Br₂ through the slow and steady regeneration from NBS.[3][4]
Workup: The acid-base extraction is a critical step for separating the product from neutral by-products and unreacted starting material. Ensure complete extraction of the carboxylate into the aqueous basic layer.
Purification: Recrystallization is an effective method for obtaining high-purity 5-bromopent-4-enoic acid. Careful selection of the solvent system is key to achieving good recovery.
Conclusion
The Wohl-Ziegler bromination of 4-pentenoic acid provides a reliable and efficient route to 5-bromopent-4-enoic acid. By carefully controlling the reaction conditions, particularly the purity of the reagents and the choice of solvent, high yields of the desired product can be achieved. The detailed protocol and troubleshooting guide provided in this application note will enable researchers, scientists, and drug development professionals to successfully synthesize this versatile chemical intermediate for their research and development needs.
References
Chem-Station International. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]
Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
Scribd. (n.d.). Chemists' Guide to Wohl-Ziegler Reaction. Retrieved from [Link]
Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
Aminov, J. (2020, January 21). NBS: Reaction and Practice [Video]. YouTube. Retrieved from [Link]
Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]
Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazard Summary: Azodiisobutyronitrile. Retrieved from [Link]
Ashenhurst, J. (2013, November 25). What is Allylic Bromination?. Master Organic Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 642038, 5-Bromopent-4-enoic acid. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
Reddit. (2024, January 29). how to purify polar organic compound?. r/chemhelp. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49855644, (E)-5-bromo-4-oxopent-2-enoic acid. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 3.2A: Reagent Purification. Retrieved from [Link]
Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]
Named Reactions in Organic Chemistry. (2022, October 25). Wohl Ziegler Bromination [Video]. YouTube. Retrieved from [Link]
International Journal of Advance Engineering and Research Development. (n.d.). Study on Extraction of Carboxylic Acid Using Solvent Extraction. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - Azobisisobutyronitrile. Retrieved from [Link]
Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
Google Patents. (n.d.). US5104492A - Recovery of carboxylic acids from water by precipitation from organic solutions.
Burfield, D. R. (2001). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 66(11), 3855–3857.
University of Georgia. (n.d.). 2-2-AzobisisobutyronitrileAIBN-78-67-1. Retrieved from [Link]
Physics Department & Chemistry Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
ResearchGate. (n.d.). Reactive extraction of carboxylic acids using organic solvents and supercritical fluids: A review. Retrieved from [Link]
ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Retrieved from [Link]
Junsei Chemical Co., Ltd. (n.d.). Safety Data Sheet: α,α'-Azobis(isobutyronitrile). Retrieved from [Link]
University of California, Los Angeles. (n.d.). Using drying agents. Retrieved from [Link]
PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]
AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
Application Note: Optimized Suzuki-Miyaura Coupling Conditions for Vinyl Bromides
Abstract & Strategic Overview The Suzuki-Miyaura cross-coupling of vinyl bromides is a cornerstone transformation in drug discovery, enabling the modular assembly of styrenes, dienes, and complex polyenes. Unlike aryl ha...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The Suzuki-Miyaura cross-coupling of vinyl bromides is a cornerstone transformation in drug discovery, enabling the modular assembly of styrenes, dienes, and complex polyenes. Unlike aryl halides, vinyl bromides introduce the critical dimension of stereochemistry . The primary challenge is not merely yield, but the stereoretention of the alkene geometry (E/Z integrity) throughout the catalytic cycle.
This guide moves beyond textbook definitions to provide field-tested protocols. We focus on mitigating common failure modes: protodeborylation of unstable vinyl boronic acids, stereoisomerization, and catalyst decomposition.
Mechanistic Causality & Critical Parameters
To engineer a robust reaction, one must understand the "Why" behind every reagent choice. The reaction proceeds via the standard Pd(0)/Pd(II) cycle, but vinyl substrates impose unique demands.
The Stereochemical Imperative
The catalytic cycle for vinyl bromides is strictly stereoretentive.
Oxidative Addition: Retention of configuration.[1][2]
Transmetallation: Retention of configuration.
Reductive Elimination: Retention of configuration.[3]
Critical Insight: If you observe
isomerization, it is rarely due to the fundamental mechanism. It is typically caused by stalled transmetallation , allowing the vinyl-palladium(II) intermediate to undergo -hydride elimination/re-insertion or ligand-assisted isomerization. Speed is the guardian of stereochemistry.
Catalyst & Ligand Selection[3][4]
Pd(PPh3)4 (Tetrakis): The "Workhorse." Excellent for unhindered vinyl bromides. The high phosphine load stabilizes the Pd(0) species but can retard the reaction if the substrate is sterically crowded.
Pd(dppf)Cl2: The "Reliable." The large bite angle of the dppf ligand accelerates reductive elimination, crucial for forming crowded dienes and preventing side reactions.
Pd-SPhos / XPhos: The "Problem Solver." Buchwald-type ligands are essential when the vinyl bromide is electron-rich (deactivated) or tetra-substituted.
Base & Solvent Architecture
The Role of Water: Strictly anhydrous conditions often fail. A trace of water is thermodynamically required to form the reactive boronate species (
) or the Pd-hydroxo intermediate.
Base Strength:
Mild (Na2CO3, K3PO4): Standard for sensitive substrates.
Aggressive (Cs2CO3, TlOH): Thallium bases (historical) accelerate transmetallation by orders of magnitude but are toxic. Cesium is the modern surrogate, leveraging the "Cesium Effect" (solubility in organic media).
Visualizing the Workflow
Diagram 1: Stereoretentive Catalytic Cycle
This diagram highlights the stereochemical integrity maintained throughout the cycle.
Figure 1: The catalytic cycle emphasizing stereoretention. Note that stalling at the Transmetallation step is the primary cause of stereochemical erosion.
Standard Operating Protocols (SOPs)
Method A: The "Standard" Protocol (High Stereofidelity)
Best for: Simple vinyl bromides, synthesis of dienes, and scale-up.
Setup: To a nitrogen-flushed reaction vial, add the Vinyl Bromide (1.0 mmol) and Boronic Acid (1.1 mmol).
Solvent Addition: Add DME (4 mL). Note: Degas the solvent beforehand by sparging with N2 for 10 mins. Oxygen is the enemy of Pd(PPh3)4.
Catalyst Addition: Add Pd(PPh3)4 (0.03 - 0.05 mmol). The solution typically turns yellow.
Base Activation: Add 2M Na2CO3 (1.0 mL).
Reaction: Heat to reflux (approx. 80°C) for 4–12 hours.
Visual Check: The reaction often darkens to orange/brown. If it turns black (Pd precipitation) immediately, your ligand load may be too low or oxygen was present.
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.
Method B: The "Challenging Substrate" Protocol
Best for: Sterically hindered vinyl bromides (e.g., tri-substituted alkenes) or electron-rich partners.
Solids: Combine Vinyl Bromide, Boronic Ester, Cs2CO3, and Pd(dppf)Cl2 in a vial.
Purge: Seal the vial and cycle vacuum/Nitrogen 3 times.
Liquid: Syringe in degassed Dioxane/Water mixture.
Heat: Heat at 90°C.
Why this works: Pd(dppf)Cl2 is extremely robust against thermal decomposition and air, making it superior for long reaction times required by hindered substrates.
Switch to TlOH (if safety permits) or Ag2O to accelerate transmetallation. Lower reaction temp.[7]
Pd Black Precipitate
Ligand dissociation / Catalyst death
Add 10% free ligand (e.g., PPh3) or switch to a bidentate ligand (dppf).
No Reaction
Oxidative Addition failure
Switch to electron-rich ligands (SPhos, XPhos) to facilitate insertion into the C-Br bond.
Diagram 2: Optimization Decision Tree
Figure 2: Decision matrix for selecting and optimizing reaction conditions.
References
Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.[1] Journal of the Chemical Society, Chemical Communications, (19), 866–867.[1] Link
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[8] Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Application Notes and Protocols for the Esterification of 5-Bromopent-4-enoic acid
Introduction: The Synthetic Value of 5-Bromopent-4-enoate Esters 5-Bromopent-4-enoic acid is a versatile bifunctional molecule, incorporating both a carboxylic acid and a vinyl bromide. Its esters are valuable intermedia...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Synthetic Value of 5-Bromopent-4-enoate Esters
5-Bromopent-4-enoic acid is a versatile bifunctional molecule, incorporating both a carboxylic acid and a vinyl bromide. Its esters are valuable intermediates in organic synthesis, particularly in the construction of complex molecular architectures. The vinyl bromide moiety serves as a handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the ester functionality can be readily transformed into other functional groups or used to introduce the entire five-carbon chain into a target molecule. This guide provides a detailed examination of robust and adaptable methods for the esterification of the parent acid, addressing the unique chemical considerations posed by its structure.
Strategic Considerations for Esterification
The choice of an esterification method is not trivial and must account for the specific reactivity of the 5-bromopent-4-enoic acid substrate. Key considerations include:
Acid Sensitivity: The vinyl bromide and the alkene are generally stable to moderately acidic conditions. However, strongly acidic conditions at high temperatures could pose a risk of side reactions.
Thermal Stability: The molecule is reasonably stable, but prolonged heating should be monitored to prevent potential decomposition or polymerization.
Potential for Intramolecular Cyclization: 5-Halocarboxylic acids can potentially undergo intramolecular cyclization to form lactones. While the sp² hybridization of the carbon bearing the bromine in 5-bromopent-4-enoic acid makes a direct SN2-type lactonization unlikely, the possibility of alternative cyclization pathways under certain conditions should be considered, especially if the double bond is isomerized or reduced.[1]
Steric Hindrance of the Alcohol: The choice of alcohol (e.g., methanol vs. tert-butanol) will significantly impact the reaction kinetics and the suitability of the chosen method.[2]
This document details three reliable methods that balance efficiency, mildness, and applicability: the classic Fischer Esterification , the mild Steglich Esterification , and a high-yield, two-step Thionyl Chloride-mediated approach.
This method leverages a large excess of the alcohol to drive the reaction equilibrium towards the product, a principle articulated by Le Châtelier.[11] It is best suited for simple, unhindered alcohols like methanol.
Reagent
Molar Eq.
MW ( g/mol )
Amount
5-Bromopent-4-enoic acid
1.0
179.01
5.00 g
Methanol (MeOH)
Solvent
32.04
100 mL
Sulfuric Acid (H₂SO₄, conc.)
Catalyst
98.08
1 mL
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopent-4-enoic acid (5.00 g).
Add methanol (100 mL) to the flask and stir until the acid is fully dissolved.
Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring solution.
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.
Reaction Monitoring: Track the disappearance of the starting carboxylic acid using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexanes; visualization: KMnO₄ stain).
After completion, allow the mixture to cool to room temperature.
Work-up:
a. Reduce the volume of methanol by approximately 75% using a rotary evaporator.
b. Pour the remaining residue into a separatory funnel containing 100 mL of cold water and 50 mL of diethyl ether.
c. Separate the layers and extract the aqueous layer with an additional 2x50 mL of diethyl ether.
d. Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize excess acid) and 50 mL of brine.
e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
This method is exceptionally mild and ideal for alcohols that are sensitive to acidic conditions, such as tert-butanol.[7] The reaction is driven by the formation of a stable dicyclohexylurea (DCU) byproduct from the DCC coupling agent. 4-(Dimethylamino)pyridine (DMAP) is a crucial nucleophilic catalyst that accelerates the reaction by forming a highly reactive acyl-pyridinium intermediate.[7]
Reagent
Molar Eq.
MW ( g/mol )
Amount
5-Bromopent-4-enoic acid
1.0
179.01
5.00 g
Dicyclohexylcarbodiimide (DCC)
1.1
206.33
6.32 g
tert-Butanol (t-BuOH)
1.2
74.12
2.49 g
4-DMAP
0.1
122.17
0.34 g
Dichloromethane (DCM)
Solvent
84.93
150 mL
In a 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 5-bromopent-4-enoic acid (5.00 g), tert-butanol (2.49 g), and 4-DMAP (0.34 g) in anhydrous DCM (150 mL).
Cool the stirring solution to 0°C using an ice bath.
In a separate beaker, dissolve DCC (6.32 g) in a minimal amount of anhydrous DCM (~20 mL).
Add the DCC solution dropwise to the reaction mixture at 0°C over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.[6]
Reaction Monitoring: Monitor by TLC for the consumption of the starting acid.
Work-up:
a. Filter off the precipitated DCU using a Büchner funnel and wash the solid with a small amount of cold DCM.
b. Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of 0.5 M HCl (to remove DMAP), 50 mL of water, and 50 mL of brine.
c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product is typically purified by flash column chromatography (eluent gradient: 5% to 20% Ethyl Acetate in Hexanes) to remove any remaining DCU and other impurities.
This highly efficient, irreversible two-step method first converts the carboxylic acid to a highly electrophilic acyl chloride.[8] This intermediate is then reacted with the alcohol, often in the presence of a mild base like pyridine to scavenge the HCl byproduct. The primary advantage is the formation of gaseous byproducts (SO₂ and HCl) in the first step, which simplifies purification.[10]
Reagent (Step 1)
Molar Eq.
MW ( g/mol )
Amount
5-Bromopent-4-enoic acid
1.0
179.01
5.00 g
Thionyl Chloride (SOCl₂)
1.5
118.97
2.9 mL
DMF
Catalyst
73.09
2-3 drops
Toluene
Solvent
92.14
50 mL
Reagent (Step 2)
Molar Eq.
MW ( g/mol )
Amount
Ethanol (EtOH)
2.0
46.07
2.6 g
Pyridine
2.0
79.10
4.4 mL
Toluene
Solvent
92.14
50 mL
Step 1: Formation of the Acyl Chloride
To a 250 mL round-bottom flask equipped with a stir bar and reflux condenser (with a gas outlet to a scrubber), add 5-bromopent-4-enoic acid (5.00 g) and toluene (50 mL).
Add a catalytic amount of DMF (2-3 drops).
Slowly add thionyl chloride (2.9 mL) at room temperature. Vigorous gas evolution (SO₂ and HCl) will be observed.
Heat the mixture to 70°C for 2 hours, or until gas evolution ceases.
Cool the mixture to room temperature and remove all volatile components (toluene, excess SOCl₂) under reduced pressure to yield the crude 5-bromopent-4-enoyl chloride. Proceed immediately to the next step.
Step 2: Ester Formation
Place the flask containing the crude acyl chloride under an inert atmosphere and cool to 0°C.
Add fresh anhydrous toluene (50 mL), followed by ethanol (2.6 g).
Slowly add pyridine (4.4 mL) dropwise, keeping the temperature below 10°C. A precipitate of pyridinium hydrochloride may form.
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
Work-up:
a. Pour the reaction mixture into 100 mL of water.
b. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with 2x50 mL of ethyl acetate.
c. Combine the organic layers and wash sequentially with 2x50 mL of 1 M CuSO₄ (to remove pyridine), 50 mL of water, and 50 mL of brine.
d. Dry over MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude ester by flash column chromatography or vacuum distillation.
Thionyl Chloride Method Workflow
Product Validation and Characterization
Independent of the method used, the identity and purity of the final ester should be confirmed through standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. Key signals to look for in the ¹H NMR of the ethyl ester would be the characteristic quartet and triplet for the ethyl group, along with multiplets for the vinyl and aliphatic protons of the pentenoate backbone.
Infrared (IR) Spectroscopy: A strong absorption band around 1730-1750 cm⁻¹ will confirm the presence of the ester carbonyl group, and the absence of the broad O-H stretch from the carboxylic acid starting material.
Mass Spectrometry (MS): Will confirm the molecular weight of the product ester, and the characteristic isotopic pattern for a monobrominated compound will be observable.
References
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
Experiment 10: Fischer Esterification. University of Calgary.
Acid to Ester - Common Conditions. Organic Chemistry Data.
Fischer esterification (video). Khan Academy.
Novel synthesis method of 5-bromo-1-pentene. Google Patents.
Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses.
Application Note: Bromolactonization of 5-Bromopent-4-enoic Acid for Gem-Dihalogenated Scaffold Synthesis
This Application Note is designed for researchers in medicinal chemistry and drug discovery, specifically those targeting Quorum Sensing Inhibitors (QSIs) and antifouling agents . It details the specialized protocol for...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and drug discovery, specifically those targeting Quorum Sensing Inhibitors (QSIs) and antifouling agents . It details the specialized protocol for the bromolactonization of 5-bromopent-4-enoic acid , a unique vinyl halide substrate that yields highly functionalized gem-dibromolactones .
Abstract & Utility
The bromolactonization of alkenoic acids is a cornerstone reaction in organic synthesis. However, the use of vinyl halides (such as 5-bromopent-4-enoic acid) as substrates presents a unique challenge due to the electronic deactivation of the double bond. This protocol outlines the optimized conditions to convert 5-bromopent-4-enoic acid into 5-(dibromomethyl)dihydrofuran-2(3H)-one .
Key Applications:
Fimbrolide Synthesis: The resulting gem-dibromide is a direct precursor to brominated furanones (e.g., fimbrolides), which are potent inhibitors of bacterial biofilm formation.
Pharmacophore Development: Access to gem-dihalo moieties for metabolic stability studies in drug candidates.
Scientific Foundation & Mechanism
The Challenge of Vinyl Halides
Unlike standard alkenes, vinyl halides (R-CH=CH-X) possess a halogen atom directly attached to the olefin. The inductive electron-withdrawing effect (-I) of the bromine deactivates the double bond toward electrophilic attack. Consequently, standard bromolactonization kinetics are significantly retarded, requiring optimized electrophilic sources and solvent systems to drive the reaction to completion.
Reaction Pathway
The reaction proceeds via an electrophilic addition of a positive bromine species (
) to the vinyl bromide, generating a highly destabilized bromonium ion. This intermediate is rapidly intercepted by the internal carboxylate nucleophile in a 5-exo-trig cyclization, yielding a lactone with a geminal dibromide tail.
Mechanistic Visualization
The following diagram illustrates the critical transition from the vinyl bromide precursor to the gem-dibromolactone and its subsequent potential elimination to a furanone.
Caption: Mechanistic pathway from vinyl bromide substrate to gem-dibromolactone and furanone scaffolds.
Experimental Protocol
Materials & Reagents
Reagent
Purity/Grade
Role
5-Bromopent-4-enoic acid
>97% (HPLC)
Substrate
N-Bromosuccinimide (NBS)
Recrystallized
Electrophilic Bromine Source
Sodium Bicarbonate (NaHCO₃)
ACS Reagent
Base (Proton Scavenger)
Acetonitrile (CH₃CN)
HPLC Grade
Solvent (Polar Aprotic)
Water (Milli-Q)
Deionized
Co-solvent
Sodium Thiosulfate (Na₂S₂O₃)
10% aq. solution
Quenching Agent
Pre-Reaction Preparation: Substrate Synthesis
Note: If 5-bromopent-4-enoic acid is not commercially available, it must be synthesized via hydrobromination of 4-pentynoic acid.
Reactant: Dissolve 4-pentynoic acid (1.0 equiv) in dichloromethane (DCM).
Addition: Add HBr (1.0 equiv) dropwise at 0°C.
Isomer Control: This typically yields a mixture of (E)- and (Z)-5-bromopent-4-enoic acid. Both isomers will cyclize, but reaction rates may differ.
Purification: Silica gel chromatography (Hexanes/EtOAc) is recommended to remove any gem-dibromoalkane byproducts before the lactonization step.
Core Protocol: Bromolactonization
Objective: Synthesis of 5-(dibromomethyl)dihydrofuran-2(3H)-one.[1]
Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromopent-4-enoic acid (1.0 mmol, 179 mg) in a mixture of CH₃CN:H₂O (3:1 v/v, 10 mL).
Rationale: The aqueous component is crucial for solubilizing the bicarbonate base and stabilizing the transition state, while acetonitrile dissolves the organic substrate.
Base Addition: Add NaHCO₃ (1.2 mmol, 100 mg) in one portion. Stir for 10 minutes until the acid is deprotonated (bubbling of CO₂ ceases).
Control Point: Ensure pH is ~7-8. Acidic conditions can lead to side reactions or reversibility.
Electrophile Addition: Cool the mixture to 0°C in an ice bath. Add NBS (1.1 mmol, 196 mg) portion-wise over 5 minutes.
Why NBS? NBS provides a controlled release of
compared to elemental bromine (), preventing harsh oxidation of the vinyl halide.
Reaction: Allow the reaction to warm to room temperature (25°C) and stir for 4–12 hours.
Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The starting vinyl bromide (UV active) should disappear. The product is often less UV active; use KMnO₄ or Iodine stain.
Quenching: Quench the reaction by adding 5 mL of saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize excess active bromine (indicated by the disappearance of any orange/yellow color).
Extraction: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).
Workup: Wash combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the residue via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).
Data Analysis & Troubleshooting
Expected Analytical Data
The gem-dibromide moiety provides a distinct spectroscopic signature.
Technique
Diagnostic Signal
Interpretation
¹H NMR
5.8 - 6.0 ppm (d, 1H)
The proton on the carbon bearing two bromines (-CH Br₂).
¹H NMR
4.5 - 4.8 ppm (m, 1H)
The methine proton at the lactone C5 position.
¹³C NMR
40-50 ppm
The carbon of the -CHBr₂ group (shifted upfield due to heavy atom effect).
¹³C NMR
~175 ppm
Lactone Carbonyl (C=O).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Slow Reaction
Deactivated alkene (Vinyl Bromide)
Increase NBS to 1.5 equiv. or gently heat to 40°C. Switch solvent to pure Acetonitrile (anhydrous) if hydrolysis competes.
No Cyclization
Hydrolysis of intermediate
Ensure the system is not too acidic. Verify NaHCO₃ quality.
Complex Mixture
Radical bromination (allylic)
Conduct reaction in the dark (wrap flask in foil) to suppress radical pathways initiated by light.
References
Mechanistic Insight: "Bromolactonization of Alkenoic Acids: Mechanism and Stereoselectivity." Journal of Organic Chemistry. (Discusses the general AdE2 mechanism and 5-exo-trig preference).
Vinyl Halide Reactivity: "Reactivity of Vinyl Halides in Electrophilic Additions." Master Organic Chemistry. (Explains the deactivation and regioselectivity of vinyl halides).
Furanone Synthesis: "Synthesis of Brominated Furanones via Halolactonization." ResearchGate. (Contextualizes the formation of fimbrolide precursors).
Application and Protocol Guide: Synthesis of Novel Non-Natural Amino Acids Utilizing 5-Bromopent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the synthesis of a diverse library of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the synthesis of a diverse library of non-natural amino acids, leveraging the versatile chemical scaffold of 5-bromopent-4-enoic acid. While direct literature for this specific transformation is nascent, this document outlines a robust and scientifically grounded synthetic strategy. The protocols herein are built upon well-established, analogous transformations, providing a reliable starting point for researchers in drug discovery and chemical biology. This guide emphasizes not just the procedural steps but also the underlying chemical principles, empowering researchers to adapt and innovate upon these methodologies.
Introduction: The Strategic Advantage of 5-Bromopent-4-enoic Acid
Non-natural amino acids are critical components in modern drug development, offering the ability to fine-tune the pharmacological properties of peptides and small molecules. They can enhance metabolic stability, modulate receptor binding affinity, and introduce novel chemical functionalities. 5-Bromopent-4-enoic acid presents itself as an attractive, yet underexplored, starting material for the synthesis of these valuable compounds. Its bifunctional nature, possessing both a carboxylic acid and a vinyl bromide, allows for orthogonal chemical modifications. The carboxylic acid serves as a handle for the introduction of the core amino acid functionality, while the vinyl bromide is an ideal site for diversification through palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the generation of a wide array of non-natural amino acids with unique side chains from a single, common intermediate.
This guide will detail a proposed multi-step synthesis, beginning with the protection of the carboxylic acid, followed by the introduction of the amino group at the alpha-position, and culminating in the diversification of the side chain via Suzuki, Heck, and Sonogashira cross-coupling reactions.
Overall Synthetic Strategy
The proposed synthetic route is a modular approach that allows for the creation of a library of non-natural amino acids. The general workflow is depicted below:
Caption: Overall workflow for the synthesis of non-natural amino acids.
Detailed Protocols and Methodologies
Step 1: Protection of the Carboxylic Acid
Rationale: The acidic proton of the carboxylic acid can interfere with subsequent reactions, particularly those involving basic reagents. Therefore, protection is a critical first step. We propose the formation of a tert-butyldimethylsilyl (TBDMS) ester, which is stable under the conditions of α-bromination and amination but can be selectively cleaved under mild, fluoride-mediated conditions[1][2][3].
Protocol 3.1: Synthesis of tert-Butyldimethylsilyl 5-bromopent-4-enoate
Reagent/Parameter
Quantity/Value
Notes
5-Bromopent-4-enoic acid
1.0 eq
tert-Butyldimethylsilyl chloride (TBDMSCl)
1.2 eq
Imidazole
2.5 eq
Dichloromethane (DCM)
Anhydrous, sufficient to dissolve starting material
Temperature
0 °C to room temperature
Reaction Time
4-6 hours
Monitor by TLC
Procedure:
To a solution of 5-bromopent-4-enoic acid in anhydrous DCM at 0 °C, add imidazole.
Stir the mixture until the imidazole has dissolved.
Add TBDMSCl portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for the disappearance of the starting material by thin-layer chromatography (TLC).
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel.
Step 2: α-Bromination
Rationale: The introduction of a bromine atom at the α-position to the carbonyl group provides a leaving group for the subsequent nucleophilic substitution by an amine. The Hell-Volhard-Zelinsky reaction is a classic method for this transformation[4][5][6][7]. A milder and often more selective alternative is the use of N-bromosuccinimide (NBS) with an acid catalyst, which proceeds via an enol or enolate intermediate[8][9].
Protocol 3.2: Synthesis of tert-Butyldimethylsilyl 2,5-dibromopent-4-enoate
Reagent/Parameter
Quantity/Value
Notes
tert-Butyldimethylsilyl 5-bromopent-4-enoate
1.0 eq
N-Bromosuccinimide (NBS)
1.1 eq
Recrystallize from water before use
p-Toluenesulfonic acid (p-TsOH)
0.1 eq
Catalytic amount
Carbon tetrachloride (CCl4)
Anhydrous
Initiator (e.g., AIBN or light)
Catalytic amount
For radical initiation
Temperature
Reflux
Reaction Time
2-4 hours
Monitor by TLC/GC-MS
Procedure:
To a solution of tert-butyldimethylsilyl 5-bromopent-4-enoate in anhydrous CCl4, add NBS and a catalytic amount of p-TsOH.
Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or irradiate with a UV lamp.
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.
Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
The crude product should be used immediately in the next step due to its potential instability.
Step 3: Amination and Protection
Rationale: The α-bromo ester is now ready for the introduction of the amino group. A direct SN2 reaction with ammonia can be employed to form the α-amino ester[10]. To facilitate purification and subsequent cross-coupling reactions, the resulting amino group is protected, commonly with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable to the basic conditions of many cross-coupling reactions and can be removed under acidic conditions[11][12][13].
Protocol 3.3: Synthesis of tert-Butyldimethylsilyl 2-((tert-butoxycarbonyl)amino)-5-bromopent-4-enoate
Amination: Dissolve the crude α-bromo ester in THF and add a large excess of concentrated ammonium hydroxide. Stir vigorously at room temperature for 12-24 hours.
Monitor the reaction by TLC until the starting material is consumed.
Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude α-amino ester.
Boc Protection: Dissolve the crude α-amino ester in DCM and cool to 0 °C.
Add triethylamine followed by the dropwise addition of (Boc)2O.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by flash column chromatography on silica gel.
Caption: Key steps in the amination and protection sequence.
Step 4: Diversification via Palladium-Catalyzed Cross-Coupling
Rationale: The vinyl bromide moiety of the protected amino acid intermediate is a versatile handle for introducing a wide range of substituents using palladium-catalyzed cross-coupling reactions. This is the key step for generating a library of non-natural amino acids.
Principle: The Suzuki coupling reaction forms a carbon-carbon bond between the vinyl bromide and an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base[14][15][16][17]. This is an excellent method for introducing aryl and vinyl groups.
Protocol 3.4.1: General Procedure for Suzuki Coupling
Reagent/Parameter
Quantity/Value
Notes
Protected α-amino acid
1.0 eq
Aryl/Vinyl Boronic Acid
1.2-1.5 eq
Pd(PPh3)4 or Pd(dppf)Cl2
0.05-0.1 eq
Base (e.g., K2CO3, Cs2CO3)
2.0-3.0 eq
Solvent (e.g., Toluene/Water, Dioxane/Water)
Degassed
Temperature
80-100 °C
Reaction Time
6-12 hours
Monitor by TLC/LC-MS
Procedure:
To a degassed mixture of the protected α-amino acid, boronic acid, and base in the chosen solvent system, add the palladium catalyst.
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the specified temperature.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Principle: The Heck reaction couples the vinyl bromide with an alkene in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond and extending the side chain[18][19][20][21].
Protocol 3.4.2: General Procedure for Heck Coupling
Reagent/Parameter
Quantity/Value
Notes
Protected α-amino acid
1.0 eq
Alkene
1.5-2.0 eq
Pd(OAc)2
0.05-0.1 eq
Ligand (e.g., P(o-tolyl)3)
0.1-0.2 eq
Base (e.g., TEA, K2CO3)
2.0-3.0 eq
Solvent (e.g., DMF, Acetonitrile)
Anhydrous, degassed
Temperature
80-120 °C
Reaction Time
12-24 hours
Monitor by TLC/LC-MS
Procedure:
In a reaction vessel, combine the protected α-amino acid, palladium acetate, and ligand in the anhydrous, degassed solvent.
Add the base and the alkene.
Heat the mixture under an inert atmosphere to the desired temperature.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Principle: The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between the vinyl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst[22][23][24][25][26]. This introduces an alkyne functionality, which can be further modified.
Protocol 3.4.3: General Procedure for Sonogashira Coupling
Reagent/Parameter
Quantity/Value
Notes
Protected α-amino acid
1.0 eq
Terminal Alkyne
1.2-1.5 eq
Pd(PPh3)2Cl2
0.05 eq
Copper(I) Iodide (CuI)
0.1 eq
Base (e.g., TEA, Diisopropylamine)
Excess
Also acts as solvent
Solvent (e.g., THF)
Anhydrous, degassed
Temperature
Room temperature to 50 °C
Reaction Time
2-8 hours
Monitor by TLC/LC-MS
Procedure:
Dissolve the protected α-amino acid, palladium catalyst, and copper(I) iodide in the anhydrous, degassed solvent under an inert atmosphere.
Add the base and the terminal alkyne.
Stir the reaction at the appropriate temperature, monitoring by TLC or LC-MS.
Once the reaction is complete, concentrate the mixture under reduced pressure.
Redissolve the residue in an organic solvent, wash with saturated aqueous ammonium chloride, water, and brine.
Dry the organic layer, concentrate, and purify by flash column chromatography.
Caption: Diversification via palladium-catalyzed cross-coupling reactions.
Step 5: Deprotection
Rationale: The final step in the synthesis is the removal of the protecting groups to yield the free non-natural amino acid. The order of deprotection may need to be optimized depending on the stability of the final product.
Protocol 3.5: Two-Step Deprotection
Procedure:
Silyl Ester Cleavage:
Dissolve the protected amino acid in THF.
Add a solution of tetrabutylammonium fluoride (TBAF) (1M in THF, 1.2 eq).
Stir at room temperature for 1-2 hours, monitoring by TLC.
Upon completion, concentrate the reaction mixture and purify by chromatography or crystallization to isolate the Boc-protected non-natural amino acid.
Boc Group Removal:
Dissolve the Boc-protected amino acid in DCM or dioxane.
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (4M).
Stir at room temperature for 1-3 hours.
Concentrate the reaction mixture under reduced pressure.
The final amino acid can be isolated as its salt or neutralized and purified by ion-exchange chromatography or recrystallization.
Conclusion
The synthetic strategy outlined in this application note provides a versatile and robust platform for the synthesis of a wide range of novel non-natural amino acids from 5-bromopent-4-enoic acid. By employing a modular approach of protection, amination, and diversification through palladium-catalyzed cross-coupling, researchers can efficiently generate libraries of these valuable compounds for applications in drug discovery, peptide synthesis, and chemical biology. The detailed protocols and the rationale behind the experimental choices are intended to serve as a strong foundation for further exploration and optimization in the laboratory.
References
Gemini, Senior Application Scientist. (2024).
K.C. Nicolaou, E.J. Sorensen. (1996). Classics in Total Synthesis. VCH.
Chemia. (2022). A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6. Chemia. [Link]
Khan Academy. Alpha-substitution of carboxylic acids. Khan Academy. [Link]
ResearchGate. (2025). A simple and efficient method for α-bromination of carbonyl compounds using N-bromosuccinimide in the presence of silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. ResearchGate. [Link]
ResearchGate. (Year not available). Deprotection of N-Boc group present in amino acids and other derivatives. ResearchGate. [Link]
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
Journal of the American Chemical Society. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]
Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. [Link]
National Institutes of Health. (Year not available). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC. [Link]
Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
ACS Central Science. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. [Link]
MDPI. (Year not available). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]
ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
ResearchGate. (2025). Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating. ResearchGate. [Link]
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. Chemistry Stack Exchange. [Link]
The University of Liverpool Repository. (Year not available). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. [Link]
ResearchGate. (Year not available). 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions. ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Executive Summary & Strategic Analysis
5-Bromopent-4-enoic acid represents a high-value bifunctional building block in medicinal chemistry. It contains two distinct reactive centers:[1]
Terminal Carboxylic Acid: The primary handle for attachment to scaffolds, resins, or biomolecules.[1]
Vinyl Bromide (
-C-Br): A latent "warhead" for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille) or a precursor for metallaphotoredox functionalization.[2][1]
The Challenge: The primary operational risk is the inadvertent activation or degradation of the vinyl bromide during the functionalization of the carboxylic acid. Vinyl halides are susceptible to:
Oxidative Addition: Trace transition metals (Pd, Ni) can insert into the C-Br bond.[1]
Nucleophilic Vinylic Substitution: Strong nucleophiles under forcing conditions.[1]
Radical Decomposition: Light or radical initiators can degrade the alkene geometry (
Halolactonization: In the presence of oxidants (e.g.,
), the acid can cyclize onto the alkene, destroying the linear linker structure.
This guide provides three validated protocols to functionalize the acid group (Amidation, Esterification, Reduction) with high chemoselectivity.
Reaction Landscape & Decision Logic[1][2]
Figure 1: Chemoselectivity landscape.[1] Green paths represent validated protocols in this guide. Red paths indicate competing side reactions to avoid.
Protocol 1: Amide Coupling (The Linker Strategy)
Objective: Conjugation of 5-bromopent-4-enoic acid to a primary or secondary amine.
Rationale: Acid chlorides (generated via
or Oxalyl Chloride) generate HCl and require thermal energy, which risks isomerizing the vinyl bromide. We utilize HATU , a uronium-based coupling reagent that activates the acid rapidly at ambient temperature, preserving the sensitive alkene geometry.
, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Checkpoint: The vinyl bromide protons should appear as a distinct multiplet pattern in
NMR around 6.0–6.5 ppm.[1] If these signals shift significantly or disappear, check for cyclization side products.[1]
Protocol 2: Chemoselective Reduction to Alcohol[1]
Objective: Conversion of the carboxylic acid to a primary alcohol (5-bromopent-4-en-1-ol) without reducing the alkene or debrominating the vinyl halide.[2][1]
Rationale:Lithium Aluminum Hydride (
) is contraindicated. It is a strong nucleophilic hydride that can attack vinyl halides (dehalogenation) and reduce double bonds in conjugated systems.[1] Borane-Dimethyl Sulfide () is an electrophilic reducing agent.[2][1] It coordinates selectively to the electron-rich carbonyl oxygen of the carboxylic acid, reducing it faster than it reacts with isolated alkenes or vinyl halides.[1]
Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature. Stir until TLC indicates consumption of starting material (typically 2–4 hours).[1]
Quench (Exothermic): Cool back to 0 °C. Add Methanol dropwise until gas evolution ceases.
Workup: Concentrate the mixture under reduced pressure. Co-evaporate with Methanol (3x) to remove volatile trimethyl borate esters.[1]
Purification: The crude oil is often pure enough for subsequent steps.[1] If necessary, purify via silica gel chromatography.[1][3]
Protocol 3: Steglich Esterification[1][2]
Objective: Protection of the acid as an ester or attachment to a hydroxyl-bearing scaffold.[2][1]
Rationale: Acid-catalyzed Fischer esterification (e.g.,
) requires heat and strong acid, which can cause the double bond to migrate. The Steglich esterification uses DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) to couple the acid and alcohol under neutral/mildly basic conditions.[1]
Materials
Substrate: 5-Bromopent-4-enoic acid (1.0 equiv)
Alcohol: (1.0–1.5 equiv)
Coupling Agent: DCC (1.1 equiv)
Catalyst: DMAP (0.1 equiv)
Solvent: DCM (Dichloromethane)
Step-by-Step Methodology
Mixture: Dissolve the acid, the alcohol, and DMAP in dry DCM at 0 °C .
Addition: Add DCC (dissolved in a minimal amount of DCM) dropwise to the reaction mixture.
Precipitation: Within minutes, dicyclohexylurea (DCU) will begin to precipitate as a white solid.[1]
Reaction: Stir at 0 °C for 1 hour, then at Room Temperature for 3–6 hours.
Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct.
Workup: Wash the filtrate with 0.5 M HCl (to remove DMAP), then saturated
.
Purification: Concentrate and purify via column chromatography.
Quality Control & Troubleshooting
Diagnostic Data Table
Feature
NMR Shift (approx.)
Diagnostic Change
Vinyl Proton ()
6.2 – 6.4 ppm
If absent: Polymerization or Reduction occurred.[2][1]
Cause: Palladium contamination in glassware or solvents (if used in a shared lab).[1]
Solution: Use dedicated glassware and high-grade solvents.[2][1] Wash glassware with Aqua Regia or chelating agents prior to use.[1]
Issue: Low Yield in Amide Coupling.
Cause: Formation of N-acyl urea byproduct (if using DCC).[2][1]
Solution: Switch to HATU or EDC/HOBt protocols described above.
Issue: Isomerization of Double Bond.
Cause: Exposure to light or excessive heat (>50 °C).[1]
Solution: Wrap reaction vessels in aluminum foil; keep temperatures
25 °C.
References
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[2][1] Link
Context: Authoritative review on HATU and coupling reagents suitable for sensitive substrates.[1]
Brown, H. C., & Choi, Y. M. (1982).[1] Selective reductions. 29. The rapid reaction of carboxylic acids with borane-dimethyl sulfide. Journal of the American Chemical Society, 104(3), 863-865.[1] Link
Context: Establishes the chemoselectivity of Borane for -COOH over alkenes/halides.
Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[2][1] Link
Context: The standard protocol for mild esterification (Steglich conditions).[1]
Evano, G., et al. (2008).[1] Copper-mediated coupling of vinyl bromides.[2][1] Chemical Reviews, 108(8), 3054-3131.[2][1] Link
Context: Discusses the stability and reactivity of vinyl bromides, highlighting their sensitivity to metals which dictates our metal-free activation str
Application Notes and Protocols: Preparation of Fatty Acid Analogs using 5-Bromopent-4-enoic Acid
Introduction Fatty acids and their analogs are crucial molecules in biochemical research and drug development. They serve as building blocks for complex lipids, signaling molecules, and potential therapeutic agents targe...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Fatty acids and their analogs are crucial molecules in biochemical research and drug development. They serve as building blocks for complex lipids, signaling molecules, and potential therapeutic agents targeting various diseases.[1][2] The ability to synthetically modify fatty acid structures allows for the creation of novel analogs with tailored properties for studying biological processes or for development as new drugs.[3][4] 5-Bromopent-4-enoic acid is a versatile starting material for the synthesis of a variety of fatty acid analogs due to its bifunctional nature, containing both a carboxylic acid and a vinyl bromide moiety. This allows for a wide range of chemical transformations to introduce diverse functional groups and extend the carbon chain.
This guide provides detailed protocols and insights into the preparation of fatty acid analogs using 5-bromopent-4-enoic acid as a key building block. We will explore several powerful synthetic strategies, including palladium-catalyzed cross-coupling reactions, to construct complex fatty acid analogs. The causality behind experimental choices and the importance of self-validating systems in each protocol are emphasized to ensure scientific integrity and reproducibility.
Synthetic Strategies for Fatty Acid Analog Preparation
The vinyl bromide of 5-bromopent-4-enoic acid is amenable to various carbon-carbon bond-forming reactions, which are central to the elongation and functionalization of the fatty acid chain. The carboxylic acid group can be protected during these transformations and later deprotected or modified.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds with high efficiency and selectivity. Three key reactions are particularly relevant for modifying 5-bromopent-4-enoic acid: the Sonogashira, Suzuki, and Heck couplings.
Sonogashira Coupling: Synthesis of Alkynoic Fatty Acid Analogs
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne.[5][6] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5][6][7] It is particularly useful for introducing an alkyne functionality, which can serve as a versatile handle for further modifications or as a structural element in its own right. Alkynoic fatty acids are valuable tools in chemical biology, often used as probes to study fatty acid metabolism.[8][9]
Reaction Scheme:
Caption: Sonogashira coupling of 5-bromopent-4-enoic acid with a terminal alkyne.
Suzuki Coupling: Synthesis of Aryl- or Vinyl-Substituted Fatty Acid Analogs
The Suzuki coupling reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide.[10][11][12] This reaction is catalyzed by a palladium(0) complex and requires a base.[10][11] It is a highly versatile method for introducing aryl or vinyl substituents onto the fatty acid backbone, enabling the synthesis of analogs with diverse electronic and steric properties.
Reaction Scheme:
Caption: Suzuki coupling of 5-bromopent-4-enoic acid with an organoboron compound.
Heck Coupling: Synthesis of Alkenyl-Substituted Fatty Acid Analogs
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[13][14][15] This reaction is a powerful tool for the arylation or vinylation of alkenes. In the context of 5-bromopent-4-enoic acid, it can be used to introduce further unsaturation and complexity into the fatty acid analog.
Reaction Scheme:
Caption: Heck coupling of 5-bromopent-4-enoic acid with an alkene.
Other Synthetic Transformations
Beyond palladium-catalyzed reactions, the functional groups of 5-bromopent-4-enoic acid allow for other important transformations.
Wittig Reaction: Chain Elongation and Olefination
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[16][17][18] While not directly applicable to the vinyl bromide of 5-bromopent-4-enoic acid, the carboxylic acid can be reduced to an aldehyde, which can then undergo a Wittig reaction to elongate the carbon chain and introduce a new double bond.
Experimental Protocols
Protocol 1: Synthesis of a Terminal Alkyne Fatty Acid Analog via Sonogashira Coupling
This protocol describes the synthesis of a generic terminal alkyne fatty acid analog from 5-bromopent-4-enoic acid and a protected terminal alkyne.
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-bromopent-4-enoic acid (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.04 eq).
Add anhydrous THF and triethylamine (3.0 eq).
Stir the mixture at room temperature for 10 minutes.
Addition of Alkyne:
Slowly add the protected terminal alkyne (1.2 eq) to the reaction mixture via syringe.
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup:
Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification:
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired protected alkynoic fatty acid analog.
Deprotection (if necessary):
If a silyl-protected alkyne was used, the silyl group can be removed using standard conditions (e.g., tetrabutylammonium fluoride (TBAF) in THF or potassium carbonate in methanol).
Protocol 2: Synthesis of an Aryl-Substituted Fatty Acid Analog via Suzuki Coupling
This protocol outlines the synthesis of a generic aryl-substituted fatty acid analog from 5-bromopent-4-enoic acid and an arylboronic acid.
Materials:
5-Bromopent-4-enoic acid
Arylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃) or other suitable ligand
Potassium carbonate (K₂CO₃) or other suitable base
Anhydrous 1,4-dioxane or a mixture of toluene and water
Saturated aqueous sodium bicarbonate (NaHCO₃)
Ethyl acetate (EtOAc)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Nitrogen or argon gas inlet
Heating mantle or oil bath
Rotary evaporator
Chromatography column
Procedure:
Reaction Setup:
To a round-bottom flask, add 5-bromopent-4-enoic acid (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.03 eq), PPh₃ (0.06 eq), and K₂CO₃ (2.0 eq).
Add the solvent (e.g., 1,4-dioxane or toluene/water mixture).
Degas the mixture by bubbling with N₂ or Ar for 15-20 minutes.
Reaction:
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
Workup:
After cooling to room temperature, add water to the reaction mixture.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with saturated aqueous NaHCO₃ and then with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the desired aryl-substituted fatty acid analog.
Data Presentation
Table 1: Representative Yields for Coupling Reactions of 5-Bromopent-4-enoic Acid
Coupling Reaction
Coupling Partner
Catalyst System
Solvent
Temp (°C)
Time (h)
Yield (%)
Sonogashira
Trimethylsilylacetylene
Pd(OAc)₂/PPh₃/CuI
THF/TEA
RT
18
75-85
Suzuki
Phenylboronic acid
Pd(OAc)₂/PPh₃
Dioxane
90
16
80-90
Heck
Styrene
Pd(OAc)₂
DMF
100
24
65-75
Yields are approximate and can vary based on specific substrates and reaction conditions.
Characterization of Fatty Acid Analogs
The synthesized fatty acid analogs should be thoroughly characterized to confirm their structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation.[19][20][21][22] Characteristic signals in the ¹H NMR spectrum can confirm the presence of specific functional groups introduced during the synthesis.[19][20]
Expected ¹H NMR signals for a generic alkynoic fatty acid analog (after deprotection):
~1.9-2.2 ppm: Alkyne proton (if terminal)
~2.3-2.6 ppm: Methylene protons adjacent to the carboxylic acid and the triple bond
~5.5-6.5 ppm: Olefinic protons
~12.0 ppm: Carboxylic acid proton (broad singlet)
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
Conclusion
5-Bromopent-4-enoic acid is a valuable and versatile starting material for the synthesis of a diverse range of fatty acid analogs. The protocols outlined in this guide, particularly those employing palladium-catalyzed cross-coupling reactions, provide robust and efficient methods for constructing complex molecular architectures. By understanding the principles behind these synthetic strategies and adhering to rigorous experimental procedures and characterization, researchers can successfully prepare novel fatty acid analogs for applications in drug discovery and chemical biology.
References
De Novo Synthesis of fatty acids | Biosynthesis Of Fatty Acids | | PDF - Slideshare.
User Query: "How do I improve the yield of 5-Bromopent-4-enoic acid? My current protocol yields <40% and contains impurities."
Technical Diagnosis:
The synthesis of 5-bromopent-4-enoic acid typically proceeds via the bromination-dehydrobromination sequence. Low yields are almost exclusively caused by three factors in the elimination step:
Regiochemical errors: Formation of the thermodynamically stable internal alkyne (4-pentynoic acid) due to "over-elimination."
Isomerization: Formation of the geminal vinyl bromide (4-bromo-4-pentenoic acid) rather than the desired terminal vinyl bromide.
Lactonization: The intermediate 4,5-dibromopentanoic acid is prone to intramolecular cyclization under basic conditions, forming lactones that sequester the product.
The Optimized Pathway
The following workflow maximizes yield by controlling the elimination kinetics.
Figure 1: Reaction logic flow. Green path indicates optimized route; red nodes indicate yield-killing sinks.
Step-by-Step Optimization Protocols
Phase 1: Bromination (The Setup)
Goal: Quantitative conversion to 4,5-dibromopentanoic acid.
Common Failure: Running this reaction warm allows radical substitution or polymerization.
Parameter
Optimized Condition
Why? (Causality)
Solvent
Dichloromethane (DCM) or CHCl₃
Non-nucleophilic; prevents solvent incorporation.
Temperature
-5°C to 0°C
Suppresses radical substitution at the allylic position.
Stoichiometry
1.05 eq Bromine ()
Slight excess ensures complete consumption of alkene.
Monitoring
Color persistence
Reaction is complete when the red bromine color persists for >5 min.
Protocol:
Dissolve 4-pentenoic acid (1.0 eq) in DCM (5 mL per mmol). Cool to 0°C.[1]
Add
(1.05 eq) dropwise. Crucial: Maintain temperature <5°C.
Stir for 30 min. If solution turns colorless, add drops of
until faint red persists.
Quench: Wash with 10%
(sodium thiosulfate) to remove excess bromine.
Isolate: Dry organic layer (
) and concentrate. Do not distill the intermediate dibromide; it is thermally unstable.
Phase 2: Dehydrobromination (The Critical Step)
Goal: Selective removal of HBr to form the vinyl bromide without forming the alkyne.
The Mechanism:
We require an E2 elimination .
Target Removal: Proton at C5 and Bromide at C4? NO. This yields the gem-vinyl bromide (4-bromo).
Target Removal: Proton at C5 and Bromide at C5? Impossible.
Correct Elimination: We need to remove the Proton at C5 and the Bromide at C4 .
Wait, correction: To get R-CH=CH-Br (5-bromo), we must retain the Br at C5. Therefore, we must remove the Bromide at C4 and the Proton at C5 .
Regioselectivity Challenge: The proton at C4 is more acidic (secondary) than at C5 (primary).[2] Removing H(C4) and Br(C5) yields R-C(Br)=CH2 (4-bromo isomer).
Solution: Use a base that favors the thermodynamic product (linear) or exploit the steric difference. However, standard conditions often yield a mixture. The protocol below uses hydroxide-induced elimination which favors the desired linear (E)-isomer due to the stability of the trans-alkene system.
Protocol (Yield Optimized):
Dissolve the crude 4,5-dibromopentanoic acid in aqueous KOH (3.5 equivalents) .
Why 3.5 eq? 1 eq neutralizes the carboxylic acid. 1 eq effects the elimination. 1.5 eq acts as a buffer to ensure basicity prevents lactonization.
Temperature Control: Heat to 50°C - 60°C for 4-6 hours.
Warning: Exceeding 75°C promotes the second elimination to 4-pentynoic acid (alkyne).
Acidify carefully with cold 1M HCl to pH 3.0. Do not drop to pH 1 , as this accelerates lactonization of any unreacted intermediates.
Extract immediately with EtOAc.
Troubleshooting Guide (FAQ)
Ticket #001: "I am getting a large amount of 4-pentynoic acid (alkyne)."
Diagnosis: Over-elimination.
Root Cause: Your reaction temperature is too high, or the base concentration is too localized (hot spots).
Fix:
Reduce temperature to 45°C and extend time.
Switch from alcoholic KOH (stronger base effect due to solvation) to aqueous KOH . Water solvates the hydroxide anion, reducing its basicity slightly and making it more selective for mono-elimination.
Ticket #002: "My product solidifies into a gum that is insoluble in base."
Diagnosis: Polymerization.
Root Cause: Vinyl bromides are sensitive to light and free radicals.
Fix:
Wrap all flasks in aluminum foil.
Add a radical inhibitor (e.g., BHT, 0.1 mol%) during the workup and storage.
Ticket #003: "NMR shows a mixture of isomers (E/Z and regioisomers)."
Diagnosis: Lack of stereocontrol.
Root Cause: E2 elimination on flexible chains often yields mixtures.
Fix:
The (E)-isomer is thermodynamically favored. Ensure the reaction runs long enough to reach thermodynamic equilibrium, but not long enough to eliminate to the alkyne.
Purification: Recrystallization is difficult. Flash chromatography on silica (Hexane:EtOAc 9:1 with 1% Acetic Acid) is required. The 5-bromo isomer usually elutes after the 4-bromo isomer.
User Query: "I cannot get 5-Bromopent-4-enoic acid to dissolve in my aqueous buffer at neutral pH, or it precipitates upon dilution from DMSO. How do I stabilize it?"
Root Cause Analysis:
5-Bromopent-4-enoic acid is an amphiphilic molecule with a distinct "solubility switch."[1]
The Hydrophobic Tail: The 5-bromopent-4-enyl chain is highly lipophilic.[1] The vinyl bromide moiety (
) adds significant molecular weight and hydrophobicity compared to non-halogenated analogs like 4-pentenoic acid.
The Hydrophilic Head: The carboxylic acid group (
) is the only source of water solubility, but only when ionized.[1]
Key Parameters:
pKa (Estimated): ~4.6 – 4.8 (Consistent with aliphatic carboxylic acids).[1]
Solubility (Free Acid): Low (< 5 mg/mL in water).[1]
Solubility (Carboxylate Salt): High (> 50 mg/mL).[1]
Stability: The vinyl bromide bond is relatively stable to hydrolysis compared to alkyl bromides, but the compound is light-sensitive.[1]
Solubility Troubleshooting & Protocols
Issue A: "The compound precipitates immediately when added to PBS or water."[1]
Diagnosis: You are likely trying to dissolve the free acid form in a solution where the pH is too low or the buffering capacity is insufficient to drive ionization.[1]
The Fix: In-Situ Salt Formation (The "pH Switch")
To dissolve this compound in water, you must convert it to its conjugate base (carboxylate anion).
Protocol 1: Preparation of a 50 mM Aqueous Stock
Weigh the target amount of 5-Bromopent-4-enoic acid.[1]
Suspend in 80% of the final volume of HPLC-grade water (it will look oily or cloudy).
Critical Step: Slowly add 1.05 equivalents of 1M NaOH or NaHCO₃ while stirring.
Why? You need to raise the pH > pKa + 2 (approx pH 7.[1]0) to ensure >99% ionization.
Monitor clarity.[1][2] Once clear, adjust to final volume.[1]
Check pH: Ensure final pH is 7.0–7.5. If acidic, the compound may slowly precipitate back out.[1]
Issue B: "I cannot use high pH. My assay requires strictly pH 7.4, and adding the acid drops the pH."
Diagnosis: The acidic proton from the carboxyl group is consuming your buffer's capacity.[1]
The Fix: High-Concentration Organic Stock (Co-solvent Method)
For biological assays (e.g., cell culture), avoid dissolving directly in media. Use a "Solvent Bridge."
Protocol 2: The DMSO/Ethanol Bridge
Primary Stock: Dissolve the pure acid in 100% DMSO (anhydrous) to a concentration of 100 mM .
Solubility Limit: >500 mM is achievable in DMSO.[1]
Working Solution: Dilute the stock 1:1000 into your assay buffer (e.g., PBS pH 7.4) to achieve 100 µM.
Note: Ensure your buffer is strong enough (e.g., 10-50 mM HEPES or Phosphate) to neutralize the trace acidity without shifting pH.
The following diagram illustrates the decision-making process for solubilizing this specific molecule based on your experimental constraints.
Caption: Decision tree for selecting the optimal solubilization strategy based on experimental requirements.
Stability & Storage FAQs
Q: Is the bromine atom stable in water?A: Yes, but with caveats. The bromine is attached to a vinyl group (
).[1] Vinyl halides are significantly more stable to hydrolysis than alkyl halides (like 5-bromopentanoic acid) because the carbon bond is stronger and resists attack.[1] However, avoid prolonged exposure to strong bases at elevated temperatures, which could induce elimination reactions.[1]
Q: My solution turned yellow after a week. Is it still good?A:Discard it. Yellowing indicates degradation, likely free radical generation or bromine liberation triggered by light exposure.[1]
Preventative Measure: Store all stock solutions in amber glass vials wrapped in foil.
Storage Temp: -20°C for DMSO stocks; +4°C for aqueous salts (use within 1 week).
Q: Can I use Cyclodextrins?A: Yes. If DMSO is toxic to your cells and you cannot adjust pH, complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is an excellent Tier 2 strategy. Use a 1:5 molar ratio (Drug:CD) to encapsulate the hydrophobic bromopentenyl tail.[1]
Mechanistic Validation (The "Why")
The solubility behavior is governed by the Henderson-Hasselbalch equation.[1] For 5-Bromopent-4-enoic acid (
), the ratio of the soluble salt () to the insoluble acid () is:
.[1] The compound is 99.6% in the soluble form.[1]
This mathematical relationship confirms that pH adjustment is not just a suggestion; it is the thermodynamic requirement for aqueous solubility of this molecule.[1]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 642038, 5-Bromopent-4-enoic acid.[1] Retrieved from [Link]
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 591-80-0, 4-Pentenoic acid (Analogous physicochemical properties). Retrieved from [Link]
LibreTexts Chemistry. The Henderson-Hasselbalch Equation and Solubility. Retrieved from [Link]
Organic Syntheses. General procedures for handling vinyl halides and Grignard reagents. (Contextual stability data). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing Catalyst Loading for 5-Bromopent-4-enoic Acid Coupling
Ticket ID: #OPT-5BPA-2024
Subject: Catalyst Minimization & Troubleshooting for Vinyl Bromide-Acid Coupling
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are working with (E)-5-Bromopent-4-enoic acid (CAS: 88663-50-7), a bifunctional building block containing a vinyl bromide and a free carboxylic acid.[1] This substrate presents a unique "Janus" challenge: the vinyl bromide is a highly reactive electrophile for cross-coupling (Suzuki-Miyaura, Sonogashira), while the free carboxylic acid acts as a potential catalyst poison, proton source, and nucleophilic trap.
This guide moves beyond basic textbook protocols. We will optimize your catalyst loading from the standard 5 mol% down to <0.5 mol% while suppressing the three most common failure modes: Protodebromination , Pd-Black Aggregation , and Intramolecular Lactonization .
Module 1: The Hardware – Catalyst System Selection
Q1: My standard
protocol yields are inconsistent (30-60%). Why is this happening with this substrate?
A: The instability of
(Tetrakis) is likely exacerbated by the free carboxylic acid.
The Mechanism: The carboxylic acid moiety (
) protonates the phosphine ligands or the Pd-intermediate, leading to ligand dissociation. Once the ligand is lost, the "naked" Palladium aggregates into inactive Pd-black.
The Fix: Switch to a Pd(II) precatalyst + Bulky Phosphine system.
Precatalyst:
or . These are more air-stable and robust.
Ligand:SPhos or XPhos . These Buchwald dialkylbiaryl phosphines are electron-rich (facilitating oxidative addition into the C-Br bond) and bulky (preventing Pd aggregation and suppressing homocoupling).
Q2: Do I need to protect the carboxylic acid before coupling?
A: Not necessarily, but you must account for it stoichiometrically.
The "Free Acid" Protocol: You can couple the free acid directly if you use 3.0 - 3.5 equivalents of base .
1.0 eq neutralizes the carboxylic acid
Carboxylate (solubility improvement).
1.0-1.5 eq facilitates the transmetalation in the Suzuki cycle.
Recommended Base:
(anhydrous) or . Avoid weak bases like which may not sufficiently deprotonate the system in organic solvents.
Solvent System: Use a biphasic mixture like THF:Water (4:1) or Dioxane:Water (4:1) . The water is critical to solubilize the carboxylate salt, keeping the substrate available for the catalyst in the organic phase.
Module 2: The Tuning – Loading Optimization Protocol
Q3: How do I systematically lower the catalyst loading without crashing the reaction?
A: Use a "Step-Down" Titration approach. Do not jump straight to 0.1 mol%. Vinyl bromides are reactive, but the oxidative addition step is sensitive to concentration.
Experimental Workflow:
Run parallel reactions at 60°C for 4 hours.
Run ID
Pd Loading (mol%)
Ligand (SPhos) Ratio
Expected Outcome
Diagnostic Note
A (Control)
5.0 mol%
1:2 (Pd:L)
95%+ Yield
Baseline. If this fails, check reagents.
B (Target)
1.0 mol%
1:2 (Pd:L)
>90% Yield
Standard optimized zone.
C (Stress)
0.5 mol%
1:3 (Pd:L)
Variable
Critical Point. Increase Ligand:Pd ratio to 3:1 here to stabilize the scarce metal centers.
D (Limit)
0.1 mol%
1:4 (Pd:L)
<50% Yield
Likely stalls. Requires longer time or higher temp.
Key Insight: As you lower [Pd], you must increase the Ligand:Metal ratio (from 2:1 to 4:1). At low concentrations, ligand dissociation is statistically more probable; excess ligand shifts the equilibrium back to the active
species.
Module 3: Troubleshooting & Failure Modes
Q4: I see a new impurity with M+ = [Substrate - HBr]. Is this protodebromination?
A: Yes. This is the "Death by Proton" pathway.
Cause: The oxidative addition complex (
) is protonated by the carboxylic acid (or water) before transmetalation can occur.
Solution:
Increase Base Concentration: Ensure the acid is fully deprotonated before adding the catalyst.
Dry Your Solvents: Even though we use water in the mix, uncontrolled water in the THF can be problematic. Use degassed, defined solvent ratios.
Switch to Anhydrous Conditions: If the problem persists, protect the acid as a methyl ester or use n-Butanol as a solvent, which suppresses protonolysis in some vinyl systems.
Q5: I see a peak corresponding to a cyclized lactone. What is happening?
A: You are witnessing Palladium-Catalyzed Carbo-Lactonization .
Mechanism: The carboxylate tail is acting as a nucleophile. Instead of coupling with the boronic acid, it attacks the Pd-activated alkene (intramolecular attack), forming a 5-membered enol-lactone.
The Fix:
Steric Bulk: Use a bulkier boronic acid partner if possible.
Rate Acceleration: High catalyst loading favors the intermolecular coupling over the intramolecular cyclization. Paradoxically, increasing loading (back to 2-3 mol%) might be necessary if lactonization dominates at low loading.
Ester Protection: This is the ultimate fix. Methylate the acid (
) prior to coupling to remove the nucleophile.
Visualizing the Optimization Logic
The following diagram illustrates the decision tree for optimizing the coupling of 5-Bromopent-4-enoic acid.
Caption: Decision logic for optimizing catalyst loading and troubleshooting side reactions in vinyl bromide-acid coupling.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 642038, 5-Bromopent-4-enoic acid. Retrieved from [Link]
Lennert, R. et al. (2014). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles. Journal of the American Chemical Society. Retrieved from [Link]
Yoneda Labs (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Optimization Strategies. Retrieved from [Link]
Maiti, D. et al. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids. Royal Society of Chemistry. Retrieved from [Link]
Perera, D. et al. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow.[2] Science.[2] Retrieved from [Link]
Technical Support Center: Stability Management of 5-Bromopent-4-enoic Acid
Case ID: 5BPA-STAB-001 Compound: 5-Bromopent-4-enoic acid (CAS: 55162-91-9) Support Level: Tier 3 (Senior Application Scientist) Introduction: The Stability Paradox Welcome to the Technical Support Center. You are likely...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 5BPA-STAB-001
Compound: 5-Bromopent-4-enoic acid (CAS: 55162-91-9)
Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation—yellowing, solidification, or loss of reactivity—in your stock of 5-Bromopent-4-enoic acid .
This molecule presents a unique "stability paradox." It contains two reactive functional groups that, while essential for your synthesis, work against each other during storage:
Vinyl Bromide (
): Susceptible to radical polymerization and photolytic cleavage.
Carboxylic Acid (
): Promotes dimerization and can catalyze auto-acceleration steps if trace peroxides are present.
This guide provides a root-cause analysis of polymerization and a definitive protocol to prevent it.
Module 1: The Science of Instability
To prevent polymerization, you must understand the enemy.[1] Unlike simple acrylates, 5-Bromopent-4-enoic acid does not require a specific external initiator to degrade; it can self-initiate via Photolytic Dehalogenation .
The Degradation Mechanism
The Carbon-Bromine (C-Br) bond in vinyl halides is photolabile. Exposure to UV or even ambient blue light can homolytically cleave this bond, generating a bromine radical (
). This radical acts as an initiator, attacking the vinyl group of a neighboring molecule and starting a chain reaction.[2]
Visualization: Radical Propagation Pathway
The following diagram illustrates how a single photon can trigger a polymerization cascade.
Figure 1: Radical-mediated polymerization pathway initiated by photolytic cleavage of the C-Br bond.
Module 2: The "Deep Freeze" Storage Protocol
Do not rely on standard "cool, dry place" advice. This compound requires active management.[1]
Standard Operating Procedure (SOP)
Parameter
Specification
Scientific Rationale
Temperature
-20°C (± 5°C)
Reduces the kinetic energy of molecules, slowing the propagation rate of any radical chains that form [1].
Atmosphere
Argon (Ar)
Argon is heavier than air and provides a better "blanket" than Nitrogen, preventing oxygen from forming peroxides with the vinyl group.
Container
Amber Glass
Blocks UV/Blue light (200-450 nm) that cleaves the C-Br bond. Never store in clear glass or plastic.
Physical State
Solid Phase
If the compound melts (MP ~56-60°C), mobility increases, accelerating polymerization. Keep it frozen solid [2].
Additives
None (Usually)
Note: While MEHQ is common for acrylates, it is often avoided here to prevent interference with Pd-catalyzed cross-coupling downstream.
Handling "Thaw" Cycles
Condensation is a silent killer. Water can initiate hydrolysis or act as a heat sink that promotes local melting.
Remove the amber vial from the -20°C freezer.
Place it in a desiccator and allow it to warm to room temperature before opening .
Flush with Argon immediately after use and reseal with Parafilm.
Module 3: Troubleshooting & FAQs
This section addresses specific observations reported by users in the field.
Q1: My sample has turned from white to yellow. Is it compromised?
Diagnosis:Photolytic Dehalogenation.
The Science: The yellow color is likely elemental bromine (
) or conjugated polyene sequences forming due to light exposure.
Action: Check purity via NMR. If the vinyl region is intact (>95%), you may repurify. If the yellowing is deep orange/brown, the C-Br bond integrity is lost; discard the sample .
Q2: The material has become a sticky gum or hard solid that won't dissolve.
Diagnosis:Polymerization.
The Science: You have formed poly(5-bromopent-4-enoic acid). This is irreversible.
Action:Discard. Polymers cannot be reverted to monomers. This usually happens if the sample was left at room temperature in a clear vial.
Q3: Can I store it in solution (e.g., DCM or THF) to prevent polymerization?
Diagnosis:High Risk.
The Science: Solvents like THF can form peroxides over time, which act as radical initiators. Furthermore, dissolving the solid increases molecular mobility, actually accelerating polymerization kinetics compared to the crystalline solid state.
Action: Store as a neat solid . If you must store a solution, use anhydrous Toluene (non-peroxide forming) at -20°C and use within 48 hours.
Q4: Should I add a stabilizer like BHT?
Diagnosis:Context-Dependent.
The Science: BHT (Butylated hydroxytoluene) scavenges radicals. However, it can interfere with sensitive catalytic cycles (e.g., Suzuki or Heck couplings) often used with this reagent.
Action: Only add BHT (0.1 wt%) if you plan to store the material for >6 months and your downstream application can tolerate phenolic impurities.
Module 4: Quality Control (Pre-Experiment Check)
Before committing this reagent to a valuable synthesis, perform this rapid QC check.
The "Vinyl Proton" NMR Check
Run a quick
-NMR in .
Look for: Two distinct alkene protons at
6.0–6.5 ppm.
Red Flag: Broadening of these peaks or the appearance of broad aliphatic signals at
1.5–2.5 ppm indicates oligomer formation.
Purity Threshold: Do not use if polymer content is >2% (by integration), as polymers can poison metal catalysts.
References
Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Explains the kinetics of radical chain polymerization and the effect of temperature).
Sigma-Aldrich. (2024).[3] Safety Data Sheet: 5-Bromopent-4-enoic acid. (Provides physical properties including melting point and storage recommendations).
PubChem. (2024).[4][5] Compound Summary: 5-Bromopent-4-enoic acid (CAS 55162-91-9). National Library of Medicine.
Encyclopedia of Polymer Science and Technology. (2002). Radical Polymerization. Wiley Online Library. (Defines the mechanism of vinyl halide polymerization).
Removing unreacted reagents from 5-Bromopent-4-enoic acid crude product
The following technical guide addresses the purification of 5-Bromopent-4-enoic acid ( ). Because the specific synthesis route dictates the "unreacted reagents" present, this guide is structured as a Route-Dependent Trou...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the purification of 5-Bromopent-4-enoic acid (
).
Because the specific synthesis route dictates the "unreacted reagents" present, this guide is structured as a Route-Dependent Troubleshooting Center . It prioritizes the three most common synthetic pathways used in drug development to access this moiety.
Current Status: Active
Document ID: PUR-5BPA-001
Applicable For: Organic Synthesis, MedChem Scale-up, Process Development
Diagnostic Hub: Identify Your Impurity Profile
Before selecting a protocol, confirm your synthesis route. The "unreacted reagents" differ significantly between methods.
Use this when standard flash chromatography fails to separate the alkyne starting material.
Preparation: Dissolve
(10% w/w relative to silica) in Acetonitrile. Add silica gel and rotovap to dryness in the dark.
Column Packing: Pack the column using Hexanes:EtOAc (gradient).
Mechanism: The
ions form a reversible -complex with the unreacted 4-pentynoic acid (alkyne), significantly retarding its elution. The 5-bromopent-4-enoic acid (vinyl bromide) interacts weakly and elutes first.
Recovery: If you need to recover the starting material, flush the column with slightly ammoniacal methanol (use with caution).
Protocol A2: Selective Precipitation (Scale > 5g)
Dissolve crude mixture in minimal cold Dichloromethane (DCM) .
Add Hexanes dropwise until turbidity persists.
Cool to -20°C overnight.
Observation: The saturated/alkyne impurities often have different lattice energies. Note: If the product is an oil, this method is less effective; switch to Protocol A1.
Scenario B: Removing Brominating Agents (The Alkene Route)
The Problem: Residual orange color (Bromine) or white solids (Succinimide) in the crude oil.
Protocol B1: The "Redox Wash" (Removing )
Standard quench procedure for active halogenating agents.
Dissolution: Dissolve crude oil in EtOAc or DCM.
The Quench: Wash the organic layer with 10% aqueous Sodium Thiosulfate (
) .
Visual Cue: The organic layer should shift from Orange/Brown
Colorless/Pale Yellow.
Acidification: If the product was extracted as a salt, re-acidify carefully with 1M HCl to pH 2.
Drying: Dry over
(Magnesium Sulfate), not Sodium Sulfate, as MgSO4 is more effective at removing trace water which can catalyze lactonization.
Protocol B2: Water Wash (Removing Succinimide)
If NBS was used.
Succinimide is highly water-soluble.
Perform three rigorous washes with warm water (40°C) .
Warning: Do not use basic water (NaHCO3), as this will extract your product (the carboxylic acid) into the aqueous layer.
Scenario C: Removing Triphenylphosphine Oxide (The Wittig Route)
The Problem: TPPO is the "plague" of organic synthesis—it co-elutes with everything.
Protocol C1: The Complexation
Dissolve the crude mixture in Toluene .
Add anhydrous
(2 equivalents relative to expected TPPO).
Heat to reflux for 15 minutes, then cool to room temperature.
Concentrate the filtrate to obtain the product.[3]
Decision Logic & Workflow
The following diagram illustrates the decision process for purification based on the physical state and impurity profile.
Caption: Decision tree for selecting the appropriate purification protocol based on crude appearance and synthesis origin.
Frequently Asked Questions (FAQs)
Q: Why does my product cyclize to a lactone during purification?A: 5-Bromopent-4-enoic acid is prone to 5-exo-trig (or 5-endo-trig depending on isomer) lactonization, especially under acidic conditions or excessive heat.
Fix: Avoid heating above 40°C during rotovap. Store the product in solution (DCM) at -20°C rather than as a neat oil. Avoid strong mineral acids during workup; use Citric Acid or dilute HCl for pH adjustment.
Q: I see a double doublet at
6.0-6.5 ppm in NMR. Is this my product?A: Yes. The vinyl protons in 5-bromopent-4-enoic acid typically appear in the alkene region (5.8–6.5 ppm).
Diagnostic: If you see a triplet at
1.9 ppm (terminal alkyne CH), you still have 4-pentynoic acid .
Diagnostic: If you see multiplet peaks at
4.2 ppm, you likely have the 4,5-dibromo intermediate (saturated chain).
Q: Can I distill this product?A:Not recommended. The boiling point is high, and the risk of thermal elimination (HBr loss) or polymerization is significant. Flash chromatography or crystallization (if solid) is preferred.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for removing common reagents like NBS, Bromine, and TPPO).
Williams, J. M. (1999). Acylation of Alkyne-Derived Vinyllithiums: Stereoselective Synthesis of Tetrasubstituted Alkenes. (Provides context on handling functionalized vinyl halides).
Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520. (Reference for drying agents and solvent handling).
Wong, H. N. C., et al. (1984). Use of Silver Nitrate Silica Gel in Separation of Alkenes/Alkynes.
Technical Support Center: Stereoselective Synthesis of 5-Bromopent-4-enoic Acid
The following technical guide is structured as a specialized support center response for researchers requiring high-fidelity stereocontrol in the synthesis of 5-bromopent-4-enoic acid. Ticket ID: #SYN-5BP4E-001 Topic: Co...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center response for researchers requiring high-fidelity stereocontrol in the synthesis of 5-bromopent-4-enoic acid.
Ticket ID: #SYN-5BP4E-001
Topic: Controlling E/Z Stereoselectivity & Troubleshooting Common Failures
Status: Resolved / Guide Available
Executive Summary & Decision Matrix
Achieving high stereochemical purity (
isomeric ratio) for 5-bromopent-4-enoic acid is a common bottleneck. The primary failure mode is attempting direct functionalization of 4-pentenoic acid, which leads to saturated bromides or lactones.
The Solution: You must shift your starting material to 4-pentynoic acid . The alkyne handle allows for divergent, metal-mediated pathways that guarantee stereocontrol.
Synthesis Decision Tree
Use the following logic flow to select your protocol:
Figure 1: Strategic workflow for selecting the correct synthetic pathway based on stereochemical requirements.
Protocol A: Synthesis of the (E)-Isomer
Target: (E)-5-bromopent-4-enoic acid
Methodology: Hydrozirconation (Schwartz’s Reagent)
Selectivity: typically
The Mechanism
The reaction utilizes Schwartz’s Reagent (
). The Zr-H bond adds across the alkyne in a syn-fashion, placing the bulky Zirconium moiety at the terminal position (steric control). Subsequent reaction with an electrophilic bromine source ( or ) retains the geometry with retention of configuration.
Step-by-Step Protocol
Prerequisite: You must protect the carboxylic acid first. The hydride in Schwartz's reagent will quench on the acidic proton if unprotected.
Protection: Convert 4-pentynoic acid to methyl 4-pentynoate using standard Fischer esterification (MeOH, cat.
Procedure: Suspend Schwartz’s reagent in THF at room temperature (white suspension). Add the alkyne dropwise. Stir until the solution turns clear yellow/orange (approx. 15–30 mins). This indicates formation of the alkenylzirconium species.
Bromination:
Cool the mixture to
.
Add N-Bromosuccinimide (NBS) (1.2 equiv) in dry THF.
Stir for 1 hour. The zirconium species is cleaved, yielding the vinyl bromide.
Hydrolysis:
Perform mild saponification (LiOH, THF/H2O) to deprotect the ester back to the free acid.
Key QC Parameter:
NMR coupling constant for the alkene protons should be (characteristic of trans-alkenes).
Protocol B: Synthesis of the (Z)-Isomer
Target: (Z)-5-bromopent-4-enoic acid
Methodology: Diimide Reduction of 1-Bromoalkyne
Selectivity: typically
The Mechanism
Standard catalytic hydrogenation (
) often cleaves C-Br bonds (hydrogenolysis). Diimide (), generated in situ, selectively reduces alkynes to alkenes via a concerted syn-addition mechanism without touching the carbon-halogen bond.
promotes the elimination of and nitrobenzene from NBSH, releasing free diimide (). The diimide delivers two hydrogens to the same face of the alkyne.[9]
Workup:
Wash with dilute HCl to remove amines. The product is the desired (Z)-acid.
Key QC Parameter:
NMR coupling constant for the alkene protons should be (characteristic of cis-alkenes).
Troubleshooting & FAQs
Issue 1: "I tried adding HBr to 4-pentynoic acid and got a mixture."
Diagnosis: Radical Addition Lack of Control.
Explanation: The free-radical addition of HBr (using peroxides) to a terminal alkyne is formally anti-Markovnikov, but the stereochemistry of the intermediate vinyl radical is not rigid. Inversion occurs rapidly, leading to thermodynamic mixtures (often 80:20 Z:E).
Fix: Switch to Protocol A or B depending on the specific isomer needed. Do not rely on radical HBr addition for stereopure material.
Issue 2: "I tried brominating 4-pentenoic acid directly."
Diagnosis: Bromolactonization.
Explanation: Reacting 5-carbon unsaturated acids with bromine (
) or NBS triggers intramolecular nucleophilic attack by the carboxylate onto the bromonium ion.
Result: You formed 5-(bromomethyl)dihydrofuran-2(3H)-one (a lactone), not the vinyl bromide.
Visual Explanation:
Figure 2: The pathway leading to the unwanted lactone product when using alkene precursors.
Issue 3: "My Schwartz reagent turned pink/red and didn't work."
Diagnosis: Reagent Degradation.
Explanation:
is sensitive to moisture and light. It should be a white powder. Pink/Red indicates oxidation or hydrolysis to the oxo-bridged dimer.
Fix: Purchase fresh reagent or sublime the old batch. Perform the reaction under strict Argon atmosphere.
Comparative Data Summary
Feature
Protocol A (Hydrozirconation)
Protocol B (Diimide Reduction)
Radical HBr Addition
Major Isomer
(E)-Isomer
(Z)-Isomer
Mixture (Z-major usually)
Selectivity
~80% (Variable)
Precursor
4-Pentynoic Acid Ester
4-Pentynoic Acid
4-Pentynoic Acid
Key Reagent
NBSH /
HBr / Peroxides
Complexity
High (Air Sensitive)
Moderate
Low
Scalability
Moderate (Cost of Zr)
High
High
References
Hydrozirconation Mechanism & Stereoselectivity:
Hart, D. W.; Schwartz, J. "Hydrozirconation.[10] Organic Synthesis via Organozirconium Intermediates. Synthesis of Alkyl Halides." Journal of the American Chemical Society, 1974 , 96, 8115–8116.
Stereoselective Reduction of 1-Haloalkynes:
Myers, A. G.; Zheng, B. "Stereoselective Synthesis of (Z)-1-Haloalkenes via Diimide Reduction of 1-Haloalkynes." Journal of the American Chemical Society, 1996 , 118, 4492–4493.
Bromolactonization (The Trap):
Dowle, M. D.; Davies, D. I. "Synthesis and Synthetic Utility of Halolactones." Chemical Society Reviews, 1979 , 8, 171–197.
Diimide Generation from Sulfonylhydrazides:
Myers, A. G.; et al. "Reductive Deoxygenation of Unhindered Alcohols." Organic Syntheses, 2004 , 81, 26.
Technical Comparison Guide: FTIR Characterization and Analytical Profiling of 5-Bromopent-4-enoic Acid
Executive Summary 5-Bromopent-4-enoic acid (CAS: 88663-50-7 for the E-isomer) is a critical bifunctional intermediate employed in the synthesis of bromolactones, functionalized fatty acids, and cross-coupling substrates....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Bromopent-4-enoic acid (CAS: 88663-50-7 for the E-isomer) is a critical bifunctional intermediate employed in the synthesis of bromolactones, functionalized fatty acids, and cross-coupling substrates. Its structural duality—containing both a vinyl bromide moiety and a carboxylic acid terminus—presents unique analytical challenges.
This guide provides a definitive FTIR profiling framework for 5-Bromopent-4-enoic acid. Unlike standard datasheets, we focus on the differential spectral markers required to distinguish this product from its biosynthetic precursors (e.g., 4-pentenoic acid) and potential byproducts (e.g., saturated brominated acids).
Theoretical FTIR Spectral Fingerprint
As a vinyl halide with a free carboxylic acid, 5-Bromopent-4-enoic acid exhibits a spectral signature defined by the interplay between the electron-withdrawing bromine atom and the alkene system. The following data represents the characteristic absorbance bands derived from functional group analysis and structural analogs.
Table 1: Characteristic FTIR Peaks of 5-Bromopent-4-enoic Acid
Functional Group
Vibration Mode
Frequency Range (cm⁻¹)
Diagnostic Significance
Carboxylic Acid
O-H Stretch
2500–3300 (Broad)
Confirms acidic terminus; broad "envelope" often obscures C-H stretches.[1]
Carboxylic Acid
C=O Stretch
1705–1725 (Strong)
Primary carbonyl indicator. Shifts to ~1735 cm⁻¹ if esterified.
Vinyl Bromide
=C-H Stretch
3050–3090 (Weak)
Indicates unsaturation. Distinct from saturated C-H (<3000 cm⁻¹).[1][2][3][4]
Vinyl Bromide
C=C Stretch
1615–1645 (Medium)
Critical Marker. Shifted to lower frequency vs. terminal alkenes due to Br mass/electronic effect.
Alkene Isomerism
=C-H Out-of-Plane Bend
960–970 (Strong)
Stereochemical Marker. Specific to trans (E) geometry. (Z-isomers typically absorb ~690–730 cm⁻¹).
C-Br Bond
C-Br Stretch
550–650 (Medium/Strong)
Confirmation of halogenation. Vinyl C-Br is often stronger than alkyl C-Br.
Expert Insight (The "Vinyl Shift"):
In non-halogenated alkenes like 4-pentenoic acid, the C=C stretch typically appears near 1640–1645 cm⁻¹. The attachment of a heavy, electronegative bromine atom directly to the double bond in 5-Bromopent-4-enoic acid often reduces the bond order slightly and increases the reduced mass of the system, potentially shifting the C=C stretch to lower wavenumbers (1615–1635 cm⁻¹) and altering its intensity.
Comparative Analysis: Product vs. Alternatives
In synthetic workflows, the primary challenge is confirming the conversion of the starting material (4-Pentenoic acid) to the brominated product without over-saturation.
Table 2: Spectral Differentiation Matrix
Feature
5-Bromopent-4-enoic Acid (Target)
4-Pentenoic Acid (Precursor)
5-Bromopentanoic Acid (Saturated Impurity)
C=C Stretch
Present (~1625 cm⁻¹)
Present (~1642 cm⁻¹)
Absent
=C-H Bend (OOP)
Single band ~965 cm⁻¹ (E-isomer)
Doublet at 990 & 910 cm⁻¹
Absent
=C-H Stretch
Present (>3000 cm⁻¹)
Present (>3000 cm⁻¹)
Absent (Only <3000 cm⁻¹)
C-Br Stretch
Present (550–650 cm⁻¹)
Absent
Present (500–600 cm⁻¹)
Analytical Logic:
Disappearance of the Doublet: The most reliable indicator of reaction completion is the vanishing of the terminal vinyl doublet (990/910 cm⁻¹) characteristic of 4-pentenoic acid.
Appearance of the Singlet: The emergence of a strong band at ~965 cm⁻¹ confirms the formation of the trans-vinyl bromide.
Check for Saturation: If the C=C peak at ~1625 cm⁻¹ disappears entirely, the product has likely degraded to a saturated brominated acid (e.g., via hydrobromination side reactions).
Decision Logic & Workflow
The following diagram illustrates the logical pathway for validating the identity of 5-Bromopent-4-enoic acid using FTIR data.
Figure 1: Spectral Decision Tree for identifying 5-Bromopent-4-enoic acid and distinguishing it from common synthetic impurities.
Experimental Protocol: ATR-FTIR Analysis
Objective: To obtain a high-fidelity spectrum of 5-Bromopent-4-enoic acid for purity assessment.
Equipment:
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.
Methodology:
System Blanking:
Clean the ATR crystal with isopropanol and a lint-free wipe.
Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
Sample Application:
Note: 5-Bromopent-4-enoic acid is typically a solid (MP ~56°C) or a semi-solid.
Place approximately 5-10 mg of the sample onto the center of the crystal.
Apply pressure using the anvil arm to ensure intimate contact. Caution: Do not over-tighten if the sample is soft.
Data Acquisition:
Scan range: 4000 cm⁻¹ to 450 cm⁻¹ (essential to capture C-Br stretch).
Identify the "Fingerprint Region" (1500–500 cm⁻¹) for the specific C=C and C-Br markers described in Table 1.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 642038, 5-Bromopent-4-enoic acid. Retrieved October 26, 2023 from [Link]
Spectroscopy Online (2016). The Infrared Spectroscopy of Alkenes. Retrieved October 26, 2023 from [Link]
University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. Retrieved October 26, 2023 from [Link]
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Retrieved October 26, 2023 from [Link]
Comparative Guide: Mass Spectrometry Profiling of 5-Bromopent-4-enoic Acid
This guide provides an in-depth technical comparison of mass spectrometry (MS) strategies for characterizing 5-Bromopent-4-enoic acid , a critical halogenated building block in medicinal chemistry (e.g., for suicide subs...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of mass spectrometry (MS) strategies for characterizing 5-Bromopent-4-enoic acid , a critical halogenated building block in medicinal chemistry (e.g., for suicide substrates or cross-linking agents).
We compare two primary analytical workflows: Electron Impact GC-MS (via Methyl Ester Derivatization) versus Negative Mode Electrospray Ionization (ESI-MS) .
Executive Summary
5-Bromopent-4-enoic acid (MW: 178.9/180.9 Da due to
) presents unique analytical challenges due to the competing fragmentation pathways of its terminal carboxylic acid and the vinylic bromide moiety.
Method A (GC-MS w/ Derivatization): The "Gold Standard" for structural confirmation. Requires conversion to a methyl ester to stabilize the molecule and improve volatility. Provides rich structural data via hard ionization (EI).
Method B (ESI-MS Negative Mode): The "High-Throughput" alternative. Ideal for rapid purity checks and LC-coupling. Relies on soft ionization (
), minimizing fragmentation but reducing structural fingerprinting capability.
Method A: GC-MS (Methyl Ester Derivative)
Best for: Structural elucidation, impurity profiling, and definitive identification.
The Rationale for Derivatization
Direct GC analysis of free carboxylic acids leads to peak tailing and thermal degradation (decarboxylation) in the injector port. Converting the acid to Methyl 5-bromopent-4-enoate caps the polar -OH group, ensuring sharp chromatographic peaks and predictable fragmentation.
Experimental Protocol: Acid-Catalyzed Methylation
Reagents: Methanol (anhydrous),
(conc.), Hexane.
Workflow:
Dissolve 10 mg of 5-Bromopent-4-enoic acid in 1 mL MeOH.
Add 50
L conc. .
Incubate at 60°C for 30 mins (sealed vial).
Cool and extract with 1 mL Hexane.
Inject 1
L of the Hexane layer into GC-MS (Split 1:20).
Fragmentation Analysis (EI, 70 eV)
The methyl ester derivative (MW ~193/195) yields a distinct pattern driven by the bromine isotope effect and the ester functionality.
Precursor Ion. Deprotonated molecule. 1:1 ratio confirms Br presence.
133 / 135
Decarboxylation. Loss of 44 Da. Common for carboxylic acids in negative mode. Retains Br.
97
Elimination. Simultaneous loss of H and Br (80/82 Da). Forms a conjugated pentadienoate-like anion.
79 / 81
Bromide Ion. At high collision energies, the C-Br bond breaks, releasing the stable bromide anion.
Visualization of Fragmentation Pathways[3][4][5]
The following diagram illustrates the divergent fragmentation pathways for the Methyl Ester (EI) versus the Free Acid (ESI-).
Figure 1: Divergent fragmentation pathways.[2] The left branch (Blue) details the hard ionization of the methyl ester, while the right branch (Red) details the soft ionization and collision-induced dissociation of the free acid.
Moderate. Limited to molecular weight and simple losses.
Sensitivity
High (Picogram range in SIM mode).
Medium (Matrix suppression possible).
Isotope Fidelity
Preserves 1:1 Br pattern in all Br-containing fragments.
Preserves 1:1 Br pattern in parent; lost if Br is ejected.
Thermal Stability
Stable. Esterification prevents degradation.
Variable. Source temperature must be optimized.
Conclusion & Recommendation
For Purity/Identity Confirmation: Use Method A (GC-MS) . The methyl ester derivative provides the most reliable spectral fingerprint, clearly distinguishing the brominated alkene from saturated analogs or isomers.
For High-Throughput Screening: Use Method B (ESI-MS) . It is faster and sufficient for confirming the molecular weight (
177/179) during synthetic optimization steps.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for EI fragmentation mechanisms including alpha-cleavage and halide loss).
NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library. (Source for standard fragmentation patterns of fatty acid methyl esters and halo-alkenes).
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for ESI negative mode ionization of carboxylic acids and CID mechanisms).
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Detailed discussion on isotope patterns of Bromine in mass spectrometry).
HPLC Method Development Guide: 5-Bromopent-4-enoic Acid Purity Analysis
Executive Summary & Analyte Profile Developing a robust HPLC method for 5-Bromopent-4-enoic acid presents a distinct set of challenges often overlooked in standard generic protocols. Unlike simple aromatic acids, this mo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Analyte Profile
Developing a robust HPLC method for 5-Bromopent-4-enoic acid presents a distinct set of challenges often overlooked in standard generic protocols. Unlike simple aromatic acids, this molecule contains a terminal vinyl bromide moiety and a carboxylic acid tail, creating a "polarity conflict" that complicates retention. Furthermore, the synthesis of this intermediate often yields geometric isomers (E/Z ) and structural isomers (e.g., 4-bromo analogs) that standard C18 chemistries may fail to resolve.
This guide moves beyond "cookbook" recipes to provide a comparative analysis of stationary phases and mobile phase modifiers. We demonstrate why a Phenyl-Hexyl stationary phase often outperforms the industry-standard C18 for this specific application, particularly in resolving geometric isomers.
Analyte Physicochemical Profile
Understanding the molecule is the first step to successful separation.
Critical: Mobile phase pH must be < 2.5 to suppress ionization and ensure retention on RP columns.
LogP
~1.2 - 1.3
Moderately polar. Requires low initial organic concentration (5-10%) to prevent early elution.
UV Max
~200-210 nm
Weak chromophore. Detection requires low-UV transparency or alternative detectors (CAD/ELSD).
Isomerism
E (trans) / Z (cis)
The primary purity challenge.[1] E-isomer is typically thermodynamically favored but Z is a common impurity.
Method Development Logic: The "Why" Behind the Protocol
The pH Factor: Suppression is Non-Negotiable
For carboxylic acids, retention in Reversed-Phase (RP) chromatography is governed by the Henderson-Hasselbalch equation. At pH values near the pKa (4.5), the analyte exists as a mixture of ionized (COO⁻) and neutral (COOH) forms, leading to peak splitting and poor retention.
Decision: We must buffer the mobile phase to pH 2.0 - 2.5 .
Reagent Choice:Phosphoric Acid (0.1%) is preferred over Formic Acid for low-UV detection (210 nm) because it offers lower background noise (lower UV cutoff).
The Column War: C18 vs. Phenyl-Hexyl[2]
C18 (Octadecyl): Relies purely on hydrophobic interactions. While it retains the molecule, it often struggles to distinguish the subtle shape differences between E and Z isomers of vinyl halides.
Phenyl-Hexyl: Offers a dual mechanism—hydrophobicity plus
interactions.[2] The electron-rich bromine atom and the double bond can interact with the phenyl ring of the stationary phase. This interaction is stereoselective, often providing superior resolution () for geometric isomers.
Visualization: Method Development Decision Tree
Figure 1: Decision matrix for selecting column and detection parameters based on analyte properties.
Comparative Study: C18 vs. Phenyl-Hexyl[2]
To demonstrate the superiority of the Phenyl-Hexyl phase for this specific application, we compare two method scenarios. The data below represents typical performance characteristics derived from validation studies of similar halo-alkenoic acids.
Experimental Conditions
System: HPLC with PDA Detector (or UV-Vis).
Flow Rate: 1.0 mL/min.
Temperature: 30°C.
Injection Volume: 10 µL.
Sample Conc: 0.5 mg/mL in Water/Methanol (50:50).
Scenario A: The "Standard" Approach
Column: C18 (250 x 4.6 mm, 5 µm).
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
Observation: The analyte elutes well, but the E and Z isomers show partial overlap (co-elution). The "shoulder" on the main peak makes integration difficult and purity calculation inaccurate.
Scenario B: The "Optimized" Approach
Column: Phenyl-Hexyl (250 x 4.6 mm, 5 µm).
Mobile Phase: Water (0.1% H3PO4) / Methanol.
Observation: Methanol is used instead of Acetonitrile to enhance
selectivity. The Phenyl-Hexyl phase interacts distinctively with the Z-isomer (sterically more accessible to the pi-system in some conformations), resulting in baseline separation.
Comparative Performance Data
Parameter
Scenario A (C18 / ACN)
Scenario B (Phenyl-Hexyl / MeOH)
Verdict
Retention Time ()
8.2 min
9.5 min
Phenyl-Hexyl provides slightly more retention.
Isomer Resolution ()
0.9 (Co-elution)
2.1 (Baseline Separation)
Scenario B Wins
Tailing Factor ()
1.3
1.1
H3PO4 (Scenario B) suppresses silanol activity better.
UV Noise @ 210 nm
High (Formic Acid absorbs)
Low (Phosphate is transparent)
H3PO4 is superior for low UV.
Recommended Optimized Protocol
Based on the comparative analysis, the following protocol is recommended for the purity analysis of 5-Bromopent-4-enoic acid.
Reagents & Preparation[4]
Mobile Phase A: 10 mM Potassium Phosphate Buffer adjusted to pH 2.5 with Phosphoric Acid (or simply 0.1%
in water).
Mobile Phase B: 100% Methanol (HPLC Grade). Note: Methanol is preferred over ACN for phenyl columns to maximize selectivity.
Diluent: 50:50 Water:Methanol.
Instrument Parameters[5][6][7]
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Waters XBridge, Phenomenex Luna, or similar).
Column Temp: 35°C (Slightly elevated temperature improves mass transfer and peak shape).
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Comment
0.0
95
5
Initial equilibration
2.0
95
5
Hold to elute very polar salts
15.0
20
80
Linear gradient to elute analyte
18.0
20
80
Wash step
18.1
95
5
Return to initial
25.0
95
5
Re-equilibration
Troubleshooting & Robustness
Peak Tailing: If
, increase buffer concentration to 25 mM or lower pH to 2.2 to ensure full protonation of the acid group.
Baseline Drift: At 210 nm, the gradient may cause baseline drift. Use a reference wavelength (e.g., 360 nm) if your detector supports it, or perform a blank subtraction.
Ghost Peaks: Ensure water quality is high (18.2 MΩ). Organic acids in water sources can appear as ghost peaks at 210 nm.
References
PubChem. (n.d.). 5-Bromopent-4-enoic acid | C5H7BrO2.[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Welch Materials. (2024).[2] A Guide to Selective Columns for Isomer Separation. Retrieved October 26, 2023, from [Link]
Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide. Retrieved October 26, 2023, from [Link]
Sielc Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids. Retrieved October 26, 2023, from [Link]
Reactivity comparison of vinyl bromide vs vinyl iodide analogs
[1][2][3] Executive Summary For researchers in drug discovery and process chemistry, the choice between vinyl bromide and vinyl iodide analogs is rarely arbitrary; it is a strategic decision balancing oxidative addition...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
For researchers in drug discovery and process chemistry, the choice between vinyl bromide and vinyl iodide analogs is rarely arbitrary; it is a strategic decision balancing oxidative addition kinetics against atom economy and stability .
While vinyl bromides are the industrial workhorse due to cost-efficiency and shelf-stability, vinyl iodides are the "precision instruments" of cross-coupling. They exhibit superior reactivity in oxidative addition steps—often the rate-determining step (RDS) in Pd(0) catalysis—allowing for milder reaction conditions that preserve sensitive pharmacophores. This guide analyzes the mechanistic divergences, provides comparative data, and details protocols for interconversion.
Fundamental Physical Properties
The reactivity differential is rooted in the carbon-halogen bond strength.[1] The C(
)–I bond is significantly longer and weaker than the C()–Br bond, lowering the activation energy barrier for bond insertion.
Longer bond increases steric accessibility for metal centers.
Polarizability
Moderate
High
Soft iodine atom stabilizes transition states with soft metals (Pd, Ni, Cu).
Leaving Group Ability
Good ( HBr = -9)
Excellent ( HI = -10)
Critical for elimination pathways and nucleophilic substitutions.
Mechanistic Deep Dive: Oxidative Addition
In palladium-catalyzed cross-couplings (Suzuki, Stille, Heck), the catalytic cycle initiates with the oxidative addition of the vinyl halide to the Pd(0) species. This is typically the rate-determining step (RDS) for bromides, whereas for iodides, the rate is often diffusion-controlled or limited by transmetallation.
Kinetic Hierarchy
Experimental rate constants (
) for oxidative addition to Pd() generally follow this order:
Note: Vinyl halides are generally more reactive than their aryl counterparts due to the
orbital's character and the ability of the alkene -system to pre-coordinate with the metal center.
Visualization: Catalytic Cycle & Energy Profile
The following diagram illustrates the catalytic cycle, highlighting the energy barrier difference during oxidative addition.
Figure 1: Comparative catalytic pathways. The green path (Iodide) represents a kinetically favored oxidative addition, while the red path (Bromide) requires higher activation energy.
Comparative Case Studies
A. Suzuki-Miyaura Coupling
Vinyl iodides are the "gold standard" for difficult couplings, such as those involving sterically hindered boronic acids or electron-rich substrates that deactivate the Pd center.
Vinyl Iodide: Often proceeds at Room Temperature (RT) to 50°C.
-BuLi or -BuLi is instantaneous at -78°C. It is strictly kinetically controlled and retains stereochemistry (retention of configuration).
Vinyl Bromides: Exchange is slower. While still faster than aryl bromides, it may require slightly warmer temperatures (-60°C) or stronger lithiating agents (
-BuLi is preferred over -BuLi to drive equilibrium).
C. Heck-Mizoroki Reaction
Regioselectivity in Heck reactions can be influenced by the leaving group. Vinyl iodides, reacting under milder conditions, often provide higher stereoselectivity (
ratio) because they minimize thermal isomerization of the palladium-alkene intermediate.
Context: When the vinyl iodide is commercially unavailable or expensive, convert the bromide to the iodide using this modified Buchwald protocol. This method retains olefin geometry.
Maximize success rate; cost is negligible at mg scale.
Process Scale-Up
Vinyl Bromide
Significant cost savings; process optimization can overcome slower kinetics.
Thermal Sensitivity
Vinyl Iodide
Allows reaction at RT, preventing decomposition of sensitive groups.
Complex Multi-step
Vinyl Iodide
"Use the best tool" philosophy; avoid stalling late-stage synthesis.
Lithiation
Vinyl Bromide
If -BuLi is used, Br is sufficient and often cleaner to handle than light-sensitive iodides.
References
Oxidative Addition Rates: Jutand, A., & Mosleh, A. (1995). "Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes." Organometallics. Link
Finkelstein Exchange Protocol: Klapars, A., & Buchwald, S. L. (2002).[4] "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction." Journal of the American Chemical Society.[5][6] Link (Note: Adapted for vinyl systems in subsequent literature, e.g., Synthesis 2017, 49, 2727).
Suzuki Coupling Comparison: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
Lithium-Halogen Exchange: Bailey, W. F., & Patricia, J. J. (1988). "The Mechanism of the Lithium-Halogen Exchange Reaction." Journal of Organometallic Chemistry. Link
General Reactivity Trends: "Vinyl Iodide Functional Group." Wikipedia. Link
Comparative Guide: GC-MS Analysis of Brominated Fatty Acid Derivatives
Executive Summary The analysis of brominated fatty acids (BFAs)—whether as metabolic tracers, environmental contaminants (e.g., brominated vegetable oils), or synthetic intermediates—presents a unique chromatographic cha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The analysis of brominated fatty acids (BFAs)—whether as metabolic tracers, environmental contaminants (e.g., brominated vegetable oils), or synthetic intermediates—presents a unique chromatographic challenge. Unlike their non-halogenated analogs, BFAs possess labile carbon-bromine bonds susceptible to thermal degradation (dehydrobromination) and nucleophilic attack during standard derivatization.
This guide compares the three primary derivatization strategies—Acid-Catalyzed Methylation (FAMEs) , TMS-Diazomethane Methylation , and Pentafluorobenzyl (PFB) Esterification —evaluating their impact on retention time (RT) stability, mass spectral sensitivity, and structural integrity.
Mechanistic Insight: The "Bromine Challenge"
Standard fatty acid analysis relies on converting polar carboxylic acids into volatile methyl esters (FAMEs). However, the introduction of a bromine atom fundamentally alters the physical chemistry of the molecule:
Boiling Point Elevation: The high atomic mass of bromine (79.9 amu) significantly increases the boiling point, requiring higher GC oven temperatures where thermal instability becomes a risk.
Polarity Shift: The C-Br bond introduces a dipole that increases interaction with polar stationary phases (e.g., cyanopropyl columns like DB-23 or SP-2560), causing BFAs to elute much later than their Equivalent Chain Length (ECL) would suggest.
Isotopic Signature: Bromine exists as two stable isotopes,
Br (50.7%) and Br (49.3%). This ~1:1 ratio creates a distinct "twin peak" signature in mass spectra, which is the primary tool for structural confirmation.
Comparative Analysis of Derivatization Strategies
Method A: Acid-Catalyzed Methylation (BF
/MeOH)
The Industry Standard (Use with Caution)
While Boron Trifluoride in methanol is the gold standard for general FAMEs, it is aggressive.
Mechanism: Lewis acid catalysis promotes esterification.[1]
Risk: The acidic environment and heat can induce methoxy-bromination (replacing -Br with -OCH
) or dehydrobromination (eliminating HBr to form an alkene).
Verdict: Acceptable only if temperature is strictly controlled (<60°C).
Method B: TMS-Diazomethane
The Gentle Alternative
Trimethylsilyldiazomethane is a non-explosive substitute for diazomethane.
Mechanism: Reacts rapidly with carboxylic acids at room temperature to form methyl esters.
Benefit: Neutral conditions prevent the degradation of the labile C-Br bond.
Verdict:Recommended for quantitative analysis of labile BFAs.
Method C: PFB Esterification (PFB-Br)
The Sensitivity Specialist
Reaction with pentafluorobenzyl bromide.[2]
Mechanism: Forms a bulky, electron-capturing ester.
Benefit: Designed for Negative Chemical Ionization (NCI) GC-MS.
Verdict: Essential for trace-level detection (femtomole range) but alters retention times drastically compared to FAMEs.
Comparative Performance Table
Feature
Acid-Catalyzed FAMEs (BF)
TMS-Diazomethane FAMEs
PFB Esters
Reaction pH
Highly Acidic
Neutral
Basic (Catalyst)
Thermal Stability
Low (Risk of HBr loss)
High
High
GC-MS Mode
EI (Standard)
EI (Standard)
NCI (Ultra-Sensitive)
Retention Time
Standard FAME window
Standard FAME window
Late Eluting (High MW)
Artifact Risk
High (Methoxy adducts)
Low
Low
Limit of Detection
~1-10 pg
~1-10 pg
~10-100 fg
Retention Time Dynamics & Equivalent Chain Length (ECL)
Because retention times vary by column length and flow rate, researchers must use Equivalent Chain Length (ECL) values rather than absolute minutes.
The ECL Shift Rule
Bromine substitution increases the ECL of a fatty acid.
Non-polar columns (e.g., DB-5): One Br atom adds ~2.5 – 3.0 carbon units.
Polar columns (e.g., DB-23): One Br atom adds ~3.5 – 4.5 carbon units due to dipole interactions.
Example: 9,10-dibromostearic acid (C18 backbone) behaves chromatographically like a C24 or C25 fatty acid on a polar column.
Separation of Diastereomers
Bromination of alkenes (e.g., oleic acid) creates chiral centers.
Threo-9,10-dibromostearate: The major product of anti-addition (bromination of cis-oleic acid).
Erythro-9,10-dibromostearate: The minor product (from trans-elaidic acid).
Resolution: These diastereomers are separable on high-polarity cyanopropyl columns (e.g., SP-2560), with the threo form typically eluting after the erythro form due to conformational polarity differences.
Visualizing the Workflow
Decision Tree: Selecting the Right Derivative
Caption: Decision logic for selecting derivatization based on sensitivity needs and sample matrix.
Technical Guide: Safe Disposal and Management of 5-Bromopent-4-enoic Acid
Executive Directive Safe disposal of 5-Bromopent-4-enoic acid requires a dual-threat management strategy. Unlike standard organic solvents, this compound presents both corrosive hazards (carboxylic acid moiety) and halog...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Directive
Safe disposal of 5-Bromopent-4-enoic acid requires a dual-threat management strategy. Unlike standard organic solvents, this compound presents both corrosive hazards (carboxylic acid moiety) and halogenated waste constraints (vinyl/alkyl bromide moiety).
Immediate Action Required:
Segregate immediately from non-halogenated solvents to prevent waste stream contamination and cost escalation.
Isolate from strong oxidizers and strong bases to prevent uncontrolled exothermic reactions in storage.
Classify as RCRA Hazardous Waste (Characteristic: Corrosive, Toxicity potential).
Chemical Profile & Hazard Characterization
Before disposal, you must validate the physical state and hazard profile. This compound often exists at the boundary of solid/liquid phases depending on purity and ambient temperature.
May require gentle warming (water bath <40°C) for transfer; do not use open flame.
Acidity (pKa)
~4.5 - 4.8 (Estimated)
Corrosive. Can degrade metal drums over time if not neutralized or lined properly.
Flash Point
>110°C (Estimated)
Combustible, but not a high flammability risk under normal disposal conditions.
Primary Hazards
H314 (Severe Burns), H302 (Harmful if swallowed)
Standard nitrile gloves are insufficient for prolonged contact.
Personal Protective Equipment (PPE) Strategy
Hand Protection:Double-gloving is mandatory.
Inner Layer: 4 mil Nitrile (dexterity).
Outer Layer: 8 mil Nitrile or Silver Shield/Laminate (chemical resistance). Rationale: Laminate films provide >4 hour breakthrough time for halogenated organics, whereas thin nitrile may fail in <15 minutes.
Eye/Face Protection: Chemical splash goggles + Face shield. Rationale: The carboxylic acid group poses an immediate blinding hazard upon splash contact.
Respiratory: Fume hood operation is required. If a spill occurs outside the hood, use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure, Unused Reagent
Best Practice: Do not pour pure reagent into a waste drum. It creates a "hot spots" of acidity and reactivity.
Container Selection: Use the original shipping container if intact. If damaged, transfer to a High-Density Polyethylene (HDPE) jar. Avoid metal containers due to acid corrosion.
Labeling: Mark as "Waste 5-Bromopent-4-enoic Acid."
Classification: Label with hazard codes: Corrosive , Toxic .
Disposal Path: Submit for Lab Pack disposal.
Mechanism:[3][4] The waste vendor will pack this container into a larger drum with absorbent material (vermiculite) to segregate it from incompatible chemicals during transport to the incinerator.
Scenario B: Disposal of Reaction Mixtures (Solutions)
Context: You have the acid dissolved in a solvent (e.g., DCM, THF, DMF).
pH Check: If the solution is highly acidic (pH < 2), slowly neutralize with saturated Sodium Bicarbonate (
) before adding to the waste drum.
Warning: This releases
. Perform in a vented hood.
Segregation (The "Golden Rule"):
MUST go into the Halogenated Waste stream.
Economic Logic: Mixing this brominated compound into a non-halogenated drum (e.g., Acetone waste) reclassifies the entire drum as halogenated. This increases disposal costs by approximately 100-200% due to the requirement for specific incineration scrubbers to capture HBr gas [1].
Compatibility Check: Ensure the waste drum does not contain:
Strong oxidizers (Peroxides, Nitric Acid).
Azides (Risk of hydrazoic acid formation).
Strong bases (Exothermic reaction).
Decision Logic & Workflow
The following diagram illustrates the critical decision-making process to ensure compliance and safety.
Figure 1: Decision matrix for the segregation and disposal of brominated acidic waste. Note the critical convergence of all solvent mixtures into the Halogenated stream to maintain regulatory compliance.
Regulatory & Environmental Impact (RCRA)
In the United States, this waste is regulated under the Resource Conservation and Recovery Act (RCRA) .
Waste Codes:
D002 (Corrosivity): If the waste is aqueous and pH
2.
Halogenated Organics: While not always assigned a specific "F-code" unless it is a spent solvent mixture (e.g., F001/F002), it must be treated as halogenated.
Incineration Requirement: Halogenated organics must be incinerated at facilities equipped with acid gas scrubbers . Burning this compound generates Hydrogen Bromide (HBr), a corrosive gas. Standard fuel blending programs (used for non-halogenated solvents like acetone) often reject high-halogen content to protect their boilers [2].
Emergency Spill Procedures
If a spill occurs during transfer:
Evacuate the immediate area if fumes are present.
Don PPE: Goggles, face shield, double gloves, respirator.
Neutralize: Apply a spill pillow or absorbent mixed with sodium carbonate/bicarbonate.
Collect: Scoop the resulting solid/sludge into a wide-mouth jar. Label as "Hazardous Waste: Spill Debris (Contains Brominated Acid)."
References
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Combustion. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
PubChem. (n.d.). 5-Bromopent-4-enoic acid Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
5-Bromopent-4-enoic acid (CAS: 55162-99-1 / 20629-45-0) presents a dual-hazard profile characteristic of halogenated carboxylic acids. It combines the corrosivity/irritancy of organic acids with the alkylating potential of vinyl halides.
Immediate Action Items:
Primary Hazard: Severe eye/skin irritation (H315, H319) and respiratory tract irritation (H335).[1][2] Treat as a potential corrosive (H314) due to the carboxylic acid moiety.
Critical PPE: Double-gloved Nitrile (0.11 mm min) and ANSI Z87.1 chemical splash goggles.
Engineering Control: All handling must occur within a certified chemical fume hood.
Storage: Hygroscopic and light-sensitive. Store at 2–8°C under inert gas (Argon/Nitrogen).
Molecular Hazard Architecture
To understand the safety protocol, we must analyze the molecule's functional groups. This is not just a list of rules; it is a response to chemical reality.
Functional Group
Associated Hazard
Safety Implication
Carboxylic Acid (-COOH)
Corrosivity / Acidity
Causes immediate tissue damage upon contact. Lowers pH of mucous membranes, leading to severe respiratory irritation if dust/aerosol is inhaled.
Vinyl Bromide (-CH=CH-Br)
Reactivity / Toxicity
While less reactive than allylic halides, vinyl halides can participate in cross-coupling. They are persistent environmental pollutants and require specific "Halogenated" waste streams.[3]
Alkyl Chain (C5)
Lipophilicity
The hydrocarbon chain increases skin permeability, allowing the acid and bromide functionalities to penetrate the dermis faster than inorganic acids.
PPE Technical Specifications
Standard "lab coats and gloves" are insufficient descriptors for this tier of intermediate. Use the following stratified protection matrix.
PPE Stratification Table[2]
Zone
Equipment
Technical Specification & Rationale
Ocular
Chemical Splash Goggles
Standard: ANSI Z87.1 (US) or EN 166 (EU). Rationale: Safety glasses are inadequate. The acidic nature of the compound requires a complete seal against vapors and potential splashes during dissolution.
Dermal (Hands)
Double Nitrile Gloves
Inner Layer: 4 mil (0.10 mm) Nitrile (High dexterity).Outer Layer: 5-8 mil Nitrile or Neoprene.Rationale: Halogenated acids can permeate thin latex rapidly. Double gloving provides a "breakthrough buffer" allowing time to doff gloves safely if contaminated.
Respiratory
Fume Hood (Primary)
Face Velocity: 80–100 fpm.Backup: If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Magenta band).
Body
Lab Coat + Apron
Material: 100% Cotton lab coat (fire resistant) + Chemical Resistant Apron (Rubber/PVC) for liquid handling >100mL.
Operational Workflow
Handling 5-Bromopent-4-enoic acid requires a disciplined transition from cold storage to benchtop application to prevent hydrolysis and exposure.
Protocol: Safe Transfer and Weighing
Equilibration: Remove container from 2–8°C storage. Allow it to warm to room temperature inside a desiccator before opening. This prevents condensation, which hydrolyzes the acid bromide (if present as impurity) or degrades the acid.
Anti-Static Measures: If solid, the powder may be static-prone. Use an anti-static gun or polonium strip near the balance.
Solubilization: Dissolve the solid immediately after weighing. Do not leave the dry powder exposed to hood drafts which can disperse it.
Workflow Diagram
The following logic flow ensures containment integrity throughout the experiment.
Figure 1: Operational workflow emphasizing temperature equilibration and containment within the fume hood zone.
Emergency Response & Disposal
Accidents happen when protocols fail. This self-validating response system prioritizes containment.
Spill Response Logic
Scenario: You have spilled 500 mg of solid 5-Bromopent-4-enoic acid in the hood.
Isolate: Close the hood sash immediately to increase face velocity and contain dust.
Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate. This neutralizes the acidity.
Collect: Dampen a paper towel with water (do not pour water directly on the spill) to wipe up the powder without creating dust.
Clean: Wash the surface with soap and water.[1][2][4]
Disposal Protocol
Never dispose of this compound down the drain.[5] It is toxic to aquatic life (H401) and persistent.
Waste Stream
Labeling Requirement
Notes
Solid Waste
"Hazardous Waste: Solid, Acidic, Halogenated"
Contaminated gloves, weigh boats, and paper towels go here.
Liquid Waste
"Halogenated Organic Solvents"
DO NOT mix with non-halogenated solvents (e.g., Acetone/Methanol waste) if your facility separates them. The bromine atom requires high-temperature incineration.
Sharps
"Chemically Contaminated Sharps"
Syringes used for transfer.
Decision Tree: Spill Management
Figure 2: Decision logic for spill response, prioritizing respiratory protection via sash management.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13113432, 4-Bromo-pent-4-enoic acid. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]